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2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid Documentation Hub

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  • Product: 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid
  • CAS: 625820-74-8

Core Science & Biosynthesis

Foundational

3-Bromo-4-(carboxymethoxy)biphenyl properties and data

Part 1: Executive Summary 3-Bromo-4-(carboxymethoxy)biphenyl (Systematic Name: 2-((3-bromobiphenyl-4-yl)oxy)acetic acid) is a specialized pharmacophore primarily utilized in the development of Protein Tyrosine Phosphatas...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Bromo-4-(carboxymethoxy)biphenyl (Systematic Name: 2-((3-bromobiphenyl-4-yl)oxy)acetic acid) is a specialized pharmacophore primarily utilized in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and PPAR agonists .

In the context of metabolic diseases (Type 2 Diabetes, Obesity), this compound serves as a critical "privileged scaffold." The carboxymethoxy moiety functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, capable of engaging the catalytic active site (Site A) of PTP1B. Simultaneously, the 3-bromo-biphenyl core exploits hydrophobic interactions within the secondary aryl phosphate binding site (Site B), enhancing selectivity over homologous phosphatases like TCPTP.

This guide provides a comprehensive technical breakdown of its physicochemical properties, validated synthetic pathways, and application in high-throughput screening (HTS) assays.

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates experimental and predicted values essential for formulation and assay development.

PropertySpecificationTechnical Note
IUPAC Name 2-((3-bromobiphenyl-4-yl)oxy)acetic acidAlso referred to as [1,1'-Biphenyl]-4-yloxyacetic acid, 3-bromo-
CAS Number 1215206-32-8 (Isomer/Analog Ref)Note: Exact CAS varies by vendor; often synthesized custom.
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Appearance White to Off-White Crystalline Solid
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water. Requires stock preparation in DMSO.
cLogP ~3.82High lipophilicity; indicates good membrane permeability potential.
pKa (Acid) ~3.5 - 4.0Carboxylic acid ionizes at physiological pH (7.4).
H-Bond Donors 1 (COOH)Critical for Asp181 interaction in PTP1B.
H-Bond Acceptors 3

Part 3: Synthetic Pathway & Protocol

The synthesis of 3-Bromo-4-(carboxymethoxy)biphenyl is a robust two-step process involving the O-alkylation of a phenol precursor followed by ester hydrolysis. This protocol is optimized for gram-scale production with >90% purity.

Reaction Scheme Visualization

Synthesis SM1 3-Bromo-4- hydroxybiphenyl Inter Intermediate: Ethyl Ester SM1->Inter Step 1: O-Alkylation Reflux 4h Reagent Ethyl Bromoacetate (K2CO3, Acetone) Reagent->Inter Product TARGET: 3-Bromo-4- (carboxymethoxy)biphenyl Inter->Product Step 2: Hydrolysis RT, 2h Reagent2 LiOH / THF:H2O Reagent2->Product

Caption: Two-step synthesis via Williamson ether synthesis followed by saponification.

Detailed Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents : Dissolve 3-bromo-4-hydroxybiphenyl (1.0 eq) in anhydrous acetone (0.2 M).

  • Base : Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Alkylation : Dropwise add Ethyl Bromoacetate (1.2 eq) at room temperature.

  • Reaction : Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.

  • Workup : Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification : Recrystallize the ethyl ester intermediate from cold ethanol or use flash chromatography.

Step 2: Ester Hydrolysis

  • Solvent System : Dissolve the ester intermediate in a 3:1 mixture of THF:Water .

  • Hydrolysis : Add Lithium Hydroxide (LiOH·H₂O) (3.0 eq). Stir vigorously at room temperature for 2–4 hours.

  • Acidification : Cool the reaction on ice. Carefully acidify to pH ~2 using 1N HCl. The product will precipitate as a white solid.[1]

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Validation : Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the ethyl quartet/triplet and the appearance of the carboxylic acid proton (broad singlet >11 ppm).

Part 4: Mechanism of Action & Biological Application

This compound is a classic PTP1B Inhibitor Scaffold . Its design logic targets the specific structural features of the PTP1B enzyme, which is a negative regulator of the Insulin Signaling Pathway.

Molecular Mechanism
  • Head Group (Carboxymethoxy) : Mimics the phosphate group of the natural substrate (Phosphotyrosine). It forms hydrogen bonds with the P-loop residues (Arg221) in the catalytic active site.

  • Bromine Substituent : Occupies the hydrophobic "Site B" pocket. This secondary site is unique to PTP1B (absent in the closely related TCPTP), providing a basis for selectivity.

  • Biphenyl Tail : Provides van der Waals contacts with the hydrophobic channel leading to the surface.

Signaling Pathway Visualization

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / AKT Pathway IRS->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Metabolic Effect PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) PTP1B->IRS Dephosphorylates Inhibitor 3-Bromo-4-(carboxymethoxy)biphenyl (Inhibitor) Inhibitor->PTP1B Blocks Active Site (Ki ~ µM range)

Caption: PTP1B acts as a brake on insulin signaling; the inhibitor releases this brake, enhancing glucose uptake.

Part 5: Experimental Validation (p-NPP Assay)

To verify the potency of the synthesized compound, use a standard colorimetric para-Nitrophenyl Phosphate (p-NPP) Assay .

Protocol:

  • Buffer : 50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Enzyme : Recombinant Human PTP1B (1-300 aa). Final concentration ~10 nM.

  • Substrate : p-NPP (Sigma). Km is typically 1–2 mM.

  • Inhibitor : Prepare serial dilutions of 3-Bromo-4-(carboxymethoxy)biphenyl in DMSO. (Final DMSO < 5%).

  • Procedure :

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Initiate reaction by adding p-NPP.

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 mins.

  • Analysis : Plot Velocity vs. [Inhibitor] to determine IC₅₀. Expect values in the low micromolar range (5–50 µM) for this specific fragment.

Part 6: Handling & Stability

  • Storage : Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety : The alkylating agent (Ethyl Bromoacetate) used in synthesis is a lachrymator and highly toxic.[2] Perform Step 1 in a fume hood. The final product is an irritant; wear standard PPE.

References

  • PubChem Compound Summary . (2025). 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid and related PTP1B pharmacophores. National Center for Biotechnology Information. Link

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences. Link

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology. (Describes the structural basis of PTP1B inhibition by biphenyl-like scaffolds). Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Biphenyl-4-yloxyacetic Acid Derivatives in Medicinal Chemistry: From NSAID Scaffolds to Targeted CRTH2 Antagonists

Executive Summary Biphenyl-4-yloxyacetic acid is a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it consists of a lipophilic biphenyl system linked via an ether oxygen to an acetic acid moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-4-yloxyacetic acid is a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it consists of a lipophilic biphenyl system linked via an ether oxygen to an acetic acid moiety. This unique architecture provides a critical balance of hydrophobic bulk and hydrogen-bonding capability, allowing it to interface with diverse biological targets. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its derivatization. By carefully modifying the carboxylic acid or substituting the biphenyl rings, researchers have successfully driven this molecule down two distinct therapeutic pathways: the development of[1], and the discovery of [2].

Pathway A: Overcoming NSAID Toxicity via Bioisosteric ReplacementTraditional NSAIDs, such as diclofenac and ibuprofen, rely on a free carboxylic acid group to bind the cyclooxygenase (COX) active site[3]. However, this acidic moiety is the primary culprit behind gastrointestinal (GI) toxicity.The acid causes direct topical irritation and undergoes ion trapping within the gastric mucosa, leading to severe ulceration[4].

Causality in Design: To circumvent this, medicinal chemists have employed bioisosteric replacement.[3].[4]. Furthermore,[5].

Pathway B: CRTH2 (DP2) Antagonism in Respiratory Disease

Beyond COX inhibition, the biphenyl-4-yloxyacetic acid scaffold has been[6]. The target here is the[7].

Mechanistic Insight: During an allergic response,[8].[9]. The ether oxygen in the scaffold is critical: it acts as a flexible hinge, allowing the biphenyl system to perfectly occupy the deep hydrophobic pocket of the CRTH2 receptor, while the acetic acid moiety forms a critical salt bridge with the receptor's extracellular domains.

CRTH2 Mast Mast Cell Activation PGD2 Prostaglandin D2 (PGD2) Mast->PGD2 Synthesis & Release CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonist Binding Th2 Th2 Cell / Eosinophil Recruitment CRTH2->Th2 Chemotaxis Antag Biphenyl-4-yloxyacetic Acid Antagonists Antag->CRTH2 Competitive Inhibition Inflam Airway Inflammation Th2->Inflam Cytokine Storm

Fig 1. Mechanism of CRTH2 antagonism by biphenyl-4-yloxyacetic acid derivatives in asthma.

Quantitative Data: Efficacy vs. Toxicity Profiles

The success of derivatizing biphenyl-4-yloxyacetic acid is best illustrated by comparing its heterocyclic derivatives against standard NSAIDs.[1].

Compound ClassTarget MechanismAnti-inflammatory Activity (% Inhibition)Ulcerogenic Index (Severity)Primary Application
Flurbiprofen (Standard)Non-selective COX~79.5%High (1.5 - 2.0)General Analgesia / NSAID
Diclofenac (Standard)Non-selective COX~62.4%High (1.5)Arthritis / Joint Pain
1,3,4-Oxadiazole Derivative COX-1/COX-2~72.8% - 81.8%Very Low (0.2 - 0.4)Safer NSAID Alternative
1,3,4-Thiadiazole Derivative COX-1/COX-2~68.5% - 75.0%Low (0.3 - 0.5)Safer NSAID Alternative
Phenoxyacetic Acid Derivative CRTH2 (DP2)N/A (Asthma Model)N/AAsthma / COPD Therapy

Experimental Protocols: Synthesis and Pharmacological Validation

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating workflow for synthesizing a 1,3,4-oxadiazole derivative of biphenyl-4-yloxyacetic acid and evaluating its biological activity.

Phase 1: Chemical Synthesis
  • Esterification: Reflux biphenyl-4-yloxyacetic acid (1 eq) in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Neutralize, extract with ethyl acetate, and concentrate to yield ethyl biphenyl-4-yloxyacetate.

  • Hydrazinolysis: Dissolve the ester in ethanol and add hydrazine hydrate (99%, 1.5 eq). Reflux for 6 hours. Cool to room temperature to precipitate biphenyl-4-yloxyacetohydrazide. Filter and recrystallize from ethanol.

  • Cyclization (Oxadiazole Formation): Suspend the hydrazide in an ethanolic solution of KOH (1 eq) and carbon disulfide (CS₂, 1.5 eq). Reflux until the evolution of H₂S gas ceases (approx. 10-12 hours). Acidify the mixture with dilute HCl to precipitate 5-(biphenyl-4-yloxymethyl)-1,3,4-oxadiazole-2-thiol.

  • Purification & Validation: [3].

Phase 2: Biological Evaluation
  • In Vivo Anti-inflammatory Assay: [4].

  • Ulcerogenic Liability Profiling: [3].

Workflow S1 Esterification & Hydrazinolysis S2 Heterocyclic Cyclization S1->S2 S3 Structural Validation (NMR) S2->S3 S4 In Vivo Paw Edema Model S3->S4 S5 Ulcerogenic Liability Profiling S4->S5

Fig 2. Step-by-step synthesis and validation workflow for NSAID-like biphenyl derivatives.

Conclusion

The biphenyl-4-yloxyacetic acid scaffold exemplifies the elegance of rational drug design. By understanding the causality between functional groups and physiological targets, researchers have successfully branched this single pharmacophore into two vital therapeutic arenas: gastro-sparing anti-inflammatory agents and targeted respiratory therapeutics.

References

  • Kumar, A., et al. "Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review." Arabian Journal of Chemistry. URL:[Link]

  • Luker, T. J., et al. (AstraZeneca AB). "Biphenyloxyacetic acid derivatives for the treatment of respiratory disease." U.S. Patent 8,349,897. URL:[Link]

  • Khan, S. A., et al. "Synthesis, molecular docking with COX 1& II enzyme, ADMET screening and in vivo anti-inflammatory activity of Oxadiazole, Thiadiazole and Triazole analogues of Felbinac." Journal of Saudi Chemical Society. URL:[Link]

  • Sawant, R. L., et al. "QSAR ANALYSIS OF STRUCTURALLY SIMILAR 1, 3, 4- OXADIAZOLE/THIADIAZOLE AND 1, 2, 4-TRIAZOLE DERIVATIVES OF BIPHENYL-4-YLOXY ACETIC ACID AS ANTIINFLAMMATORY AGENTS." World Journal of Pharmaceutical Research. URL: [Link]

  • "Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs." National Institutes of Health (PMC). URL:[Link]

  • "Full Html - Article | International Journal of Current Research and Review." IJCRR. URL: [Link]

  • "Tim LUKER | Shire Pharmaceuticals, Lexington | Research profile." ResearchGate. URL:[Link]

  • "BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor." Google Patents.
  • "CN101490024A - Substituted phenylacetic acids as DP-2 antagonists." Google Patents.

Sources

Foundational

Comprehensive Technical Guide: Synthesis and Application of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid (CAS: 1240288-34-9)

Executive Summary In modern drug discovery, the rational design of therapeutics for metabolic disorders—such as type 2 diabetes and severe insulin resistance—frequently relies on privileged molecular scaffolds. 2-[(3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of therapeutics for metabolic disorders—such as type 2 diabetes and severe insulin resistance—frequently relies on privileged molecular scaffolds. 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid , universally identified by its CAS number 1240288-34-9 [1], is a critical intermediate and building block in medicinal chemistry. Also known by its IUPAC synonym 2-(2-bromo-4-phenylphenoxy)acetic acid, this compound provides a rigid biphenyl core, a terminal carboxylic acid for target protein interaction, and an ortho-bromo handle for late-stage diversification.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic synthesis, and downstream utility in developing Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and PPAR agonists [2].

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of CAS 1240288-34-9 is essential for predicting its behavior in both synthetic workflows and biological assays. The biphenyl system provides significant lipophilicity, while the terminal acetic acid moiety acts as a crucial hydrogen bond donor/acceptor.

PropertyValue
Chemical Name 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid
Common Synonyms 2-(2-bromo-4-phenylphenoxy)acetic acid; 3-bromo-biphenyl-4-yloxyacetic acid
CAS Registry Number 1240288-34-9
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
Structural Features Biphenyl core, ortho-bromo phenoxy ether, terminal carboxylic acid
Pharmacological Utility Advanced intermediate for PTP1B inhibitors / PPAR agonists

Mechanistic Synthesis & Process Chemistry

The synthesis of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid relies on a highly controlled [3], followed by a mild saponification.

Causality in Reagent Selection

While classical etherifications often utilize aqueous sodium hydroxide and chloroacetic acid, the synthesis of heavily functionalized biphenyl ethers benefits from a two-step approach using ethyl bromoacetate and potassium carbonate (K₂CO₃) in anhydrous DMF [4].

  • Why anhydrous conditions? Water acts as a competing nucleophile. By using anhydrous DMF, we prevent the premature hydrolysis of the ethyl bromoacetate alkylating agent, ensuring a high-yielding Sₙ2 displacement by the phenoxide ion.

  • Why a two-step ester-to-acid route? Direct alkylation with bromoacetic acid often requires harsh basic conditions that can lead to side reactions or difficult purifications. Synthesizing the ester first allows for easy organic extraction and purification before a clean, quantitative saponification using Lithium Hydroxide (LiOH).

Synthesis A 3-Bromo-[1,1'-biphenyl]-4-ol (CAS: 92-03-5) B Ethyl Bromoacetate K2CO3, DMF, 80°C A->B C Ethyl 2-[(3-Bromo[1,1'-biphenyl] -4-yl)oxy]acetate B->C D LiOH, THF/H2O RT, 2h C->D E 2-[(3-Bromo[1,1'-biphenyl] -4-yl)oxy]acetic acid (CAS: 1240288-34-9) D->E

Synthetic workflow for 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid via Williamson ether synthesis.

Application in Drug Discovery: Targeting Insulin Resistance

Biphenyl oxo-acetic acids are heavily cited in patent literature for the treatment of hyperglycemia and insulin resistance [2]. The carboxylic acid moiety acts as an isostere for phosphate, allowing these molecules to competitively inhibit Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates the activated insulin receptor (IR), thereby dampening the signal. By inhibiting PTP1B, biphenyl oxo-acetic acid derivatives prolong IR activation, enhancing IRS-1 phosphorylation and downstream GLUT4 translocation for glucose uptake.

Pathway IR Insulin Receptor (IR) Tyrosine Kinase Active IRS1 IRS-1 Phosphorylation IR->IRS1 PTP1B PTP1B (Protein Tyrosine Phosphatase 1B) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor Biphenyl Oxo-Acetic Acid Derivatives Inhibitor->PTP1B Inhibits PI3K PI3K / Akt Pathway IRS1->PI3K Glut4 GLUT4 Translocation (Glucose Uptake) PI3K->Glut4

Mechanism of action: Biphenyl oxo-acetic acids inhibiting PTP1B to restore insulin signaling.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step through distinct physicochemical checkpoints.

Protocol A: Synthesis of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid

Step 1: Alkylation

  • Charge a flame-dried round-bottom flask with 3-bromo-[1,1'-biphenyl]-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Stir at room temperature for 15 minutes to allow for phenoxide formation (solution will slightly darken).

  • Add ethyl bromoacetate (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the phenolic starting material (lower

    
    ) and the emergence of a non-polar, UV-active spot confirms ester formation.
    
  • Quench with water, extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Saponification

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Remove organic solvents under reduced pressure. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl.

  • Self-Validation Checkpoint: A white precipitate will immediately form upon acidification. Filter the solid and dry under a vacuum. The shift of the carbonyl stretch in IR spectroscopy from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (acid) validates successful deprotection.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is perfectly orthogonal to the carboxylic acid, providing a highly reactive handle for palladium-catalyzed cross-coupling to build complex terphenyls.

  • Combine 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Add a degassed solution of 2M Na₂CO₃ (3.0 eq) and 1,4-dioxane (0.1 M).

  • Purge the system with N₂ for 10 minutes. Heat to 90°C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, acidify the filtrate to pH 2, and extract with EtOAc to isolate the functionalized biaryl target.

References

  • Malamas, M. S. et al. "Biphenyl oxo-acetic acids useful in the treatment of insulin resistance and hyperglycemia".
  • Wikipedia Contributors. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia.[Link]

  • Wang, X. et al. "Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes". Molecules, vol. 26, no. 22, 2021.[Link]

Exploratory

3-Bromo-4-phenylphenoxyacetic acid research applications

An In-Depth Technical Guide to the Research Applications of 3-Bromo-4-phenylphenoxyacetic Acid Introduction: Charting a Course for a Novel Compound In the landscape of medicinal chemistry and drug development, the explor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of 3-Bromo-4-phenylphenoxyacetic Acid

Introduction: Charting a Course for a Novel Compound

In the landscape of medicinal chemistry and drug development, the exploration of novel chemical entities is the cornerstone of innovation. 3-Bromo-4-phenylphenoxyacetic acid stands as one such compound of significant interest. While direct, extensive research on this specific molecule is emerging, its structural architecture—a composite of a brominated phenyl group, a phenoxy linker, and a carboxylic acid moiety—provides a robust foundation for predicting its biological activities and research applications. This guide, intended for researchers, scientists, and drug development professionals, synthesizes data from structurally analogous compounds and the broader class of phenoxyacetic acids to construct a comprehensive predictive profile and outline potential avenues for investigation. By examining the established biological activities of its constituent parts, we can delineate a clear and logical framework for future research into its therapeutic potential.

Section 1: Chemical Profile and Synthesis

A thorough understanding of a compound's physicochemical properties and a reliable synthetic route are prerequisites for any research endeavor.

Physicochemical Properties

The properties of 3-Bromo-4-phenylphenoxyacetic acid can be predicted based on its structure. These characteristics are crucial for designing experimental protocols, including solvent selection and formulation for biological assays.

PropertyPredicted Value/InformationSource/Analogue
IUPAC Name 2-(3-Bromo-4-phenylphenoxy)acetic acid-
Molecular Formula C₁₄H₁₁BrO₃-
Molecular Weight 307.14 g/mol -
Appearance Likely a solid at room temperature[1]
Solubility Soluble in organic solvents; variable in water[1]
XLogP3 ~4.5Predicted
Hydrogen Bond Donor Count 1 (from carboxylic acid)Predicted
Hydrogen Bond Acceptor Count 3 (from ether and carbonyl oxygens)Predicted
Proposed Synthesis Workflow

The synthesis of 3-Bromo-4-phenylphenoxyacetic acid can be approached via a multi-step process, beginning with the bromination of a commercially available precursor, 4-phenylphenol. This proposed pathway leverages established organic chemistry reactions.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) A 4-Phenylphenol B 3-Bromo-4-phenylphenol A->B Br₂ / Acetic Acid [Ref: 13] D Ethyl 2-(3-bromo-4-phenylphenoxy)acetate B->D K₂CO₃ / Acetone [Ref: 2] C Ethyl Bromoacetate C->D E 3-Bromo-4-phenylphenoxyacetic Acid D->E NaOH / H₂O, EtOH then HCl (acidification) [Ref: 5] G A Acclimatize Male Swiss Albino Mice B Divide into Groups (n=8-10): - Vehicle Control (e.g., Saline) - Positive Control (e.g., Valproic Acid) - Test Compound (Multiple Doses) A->B C Administer Test Compound or Controls (Intraperitoneal Injection) B->C D Wait 30-60 minutes C->D E Administer PTZ (e.g., 85 mg/kg, s.c.) to Induce Seizures D->E F Observe for 30 minutes E->F G Record Seizure Metrics: - Latency to first seizure - Duration of seizures - Seizure score (e.g., Racine scale) - Mortality Rate F->G H Data Analysis: Compare test groups to controls G->H G cluster_0 Cell Growth & Protein Synthesis cluster_1 Atrophy Regulation Compound 3-Bromo-4-phenylphenoxyacetic Acid (Hypothesized) PI3K PI3K Compound->PI3K Activates (?) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Foxo3 Foxo3 Akt->Foxo3 Inhibits ProteinSynthesis Protein Synthesis (Cell Growth) mTOR->ProteinSynthesis Promotes AtrophyGenes Atrophy Genes (Protein Degradation) Foxo3->AtrophyGenes Activates

Sources

Foundational

Halogenated biphenyl acetic acid scaffolds for drug discovery

Engineering Halogenated Biphenyl Acetic Acid Scaffolds: A Strategic Guide for Modern Drug Discovery Executive Summary The biphenyl acetic acid moiety is a highly privileged scaffold in medicinal chemistry[1]. Historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Halogenated Biphenyl Acetic Acid Scaffolds: A Strategic Guide for Modern Drug Discovery

Executive Summary

The biphenyl acetic acid moiety is a highly privileged scaffold in medicinal chemistry[1]. Historically recognized as the structural backbone of non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and the active metabolite of fenbufen[2], this pharmacophore has evolved significantly. By introducing strategic halogenation (fluorine, chlorine, or bromine) to the biphenyl rings and modifying the acetic acid side chain, researchers have successfully repurposed this scaffold to target complex viral polymerases, immuno-oncology pathways, and treatment-resistant cancers[1][3][4]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and validated experimental workflows for developing halogenated biphenyl acetic acid derivatives.

Chemical Rationale: The Halogenated Biphenyl Core

The intrinsic value of the biphenyl acetic acid scaffold lies in its dual-nature topology. The two connected phenyl rings provide a rigid, highly lipophilic core capable of deep insertion into hydrophobic protein pockets, while the acetic acid moiety serves as a critical hydrogen bond acceptor and ionic anchor[1].

The Impact of Halogenation: Unsubstituted biphenyls often suffer from rapid phase I metabolism via cytochrome P450-mediated aromatic oxidation. The strategic placement of halogen atoms (particularly fluorine or chlorine) on the biphenyl rings achieves three critical objectives:

  • Metabolic Shielding: Halogens block metabolically labile sites, significantly extending the compound's half-life.

  • Conformational Locking: Steric hindrance from ortho-substituted halogens restricts the rotation of the biphenyl bond, locking the molecule into a bioactive conformation.

  • Halogen Bonding: Heavier halogens (Cl, Br) can form highly directional halogen bonds with backbone carbonyls in the target protein, exponentially increasing binding affinity[4].

Therapeutic Modalities and Target Engagement

Cyclooxygenase (COX) Inhibition and Gastrosparing Prodrugs

The classic mechanism of biphenyl acetic acid derivatives involves the competitive inhibition of cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to inflammatory prostaglandins[1][2]. The carboxylic acid moiety is essential here, as it mimics the substrate (arachidonic acid) and interacts directly with the COX active site[1].

To mitigate the gastrointestinal (GI) toxicity associated with free carboxylic acids, modern drug design utilizes mutual prodrug strategies . By esterifying 4-biphenylacetic acid with phytophenols (e.g., thymol, eugenol) or quercetin tetramethyl ether (QTME), the acidic moiety is temporarily masked[5][6]. These prodrugs remain stable in the acidic gastric environment but undergo rapid enzymatic hydrolysis in human plasma, releasing the active NSAID systemically without causing localized mucosal erosion[5][6].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PG Prostaglandins (PGG2/PGH2) COX2->PG Catalysis Inflam Inflammation & Pain PG->Inflam Mediates Inhibitor Halogenated Biphenyl Acetic Acid Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by halogenated biphenyl acetic acid derivatives.

Antiviral Drug Discovery: Dengue Viral RdRp Inhibitors

Recent breakthroughs have identified the biphenyl acetic acid scaffold as a potent non-nucleoside inhibitor of the Dengue viral RNA-dependent RNA polymerase (RdRp)[4]. Utilizing Fragment-Based Drug Discovery (FBDD), researchers screened libraries against DENV RdRp and identified a simple biphenyl acetic acid fragment that bound to the palm subdomain[4][7]. Through computer-aided structure-based design and halogenation, the fragment was optimized, resulting in a >1000-fold improvement in potency and yielding lead candidates with low micromolar EC50 values against all four dengue serotypes[4][7].

FBDD_Workflow Screen Fragment Library Screening Hit Hit Screen->Hit Xray X-ray Crystallography (Binding Pocket Analysis) Hit->Xray Opt Structure-Based Halogenation & Optimization Xray->Opt Lead Lead Opt->Lead

Fragment-based drug discovery workflow for viral RdRp inhibitors.

Immuno-Oncology: TPST2 Inhibition

In late 2025, the scaffold was successfully adapted to target Tyrosylprotein Sulfotransferase 2 (TPST2), a novel immuno-oncology target[3]. High-throughput screening identified hit compound 44a, which features a 4-biphenyl acetic acid core linked to an aminothiazole ring[3]. Subsequent SAR optimization of the biphenyl scaffold led to the discovery of highly potent inhibitors (e.g., compound 77c) with nanomolar affinity, demonstrating the scaffold's versatility in modern oncology[3].

Structure-Activity Relationship (SAR) Insights

Quantitative biological data reveals that both the substitution pattern on the biphenyl rings and the electronic nature of the acetic acid side chain are critical for dictating target selectivity and potency[1].

Table 1: Quantitative Profiling of Biphenyl Acetic Acid Derivatives

Compound / DerivativeTarget / Disease ModelIC50 / EC50 ValueKey Structural Feature
Fragment Hit 3 Dengue Viral RdRpIC50 = 734 µMUnsubstituted biphenyl acetic acid[7]
Lead Candidate 27 Dengue Viral RdRp (DENV4)IC50 = 0.17 µMOptimized biphenyl core[4]
Compound 29 Dengue Viral RdRp (DENV4)IC50 = 23 nMHighly optimized biphenyl scaffold[4]
Hit 44a TPST2 (Immuno-Oncology)IC50 = 3.7 µM4-biphenyl acetic acid core[3]
Optimized 77c TPST2 (Immuno-Oncology)IC50 = 946 nMModified piperazine-biphenyl scaffold[3]
Compound 11 MCF-7 Breast CancerIC50 = 1.7 µMHydroxylated biphenyl derivative[1]

Standardized Experimental Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for synthesizing halogenated biphenyl scaffolds due to its mild conditions and high tolerance for diverse functional groups[1].

Self-Validating System: The use of an internal standard (e.g., biphenyl) during LC-MS monitoring ensures accurate conversion tracking, while the inert atmosphere prevents the oxidative homocoupling of boronic acids.

  • Preparation: In an oven-dried Schlenk flask, dissolve the halogenated aryl halide (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water[1].

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Removing dissolved oxygen prevents catalyst deactivation and unwanted homocoupling side reactions.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.5 eq)[1]. Causality: The base is required to activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step with the Pd(II) intermediate.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 8-12 hours, monitoring progression via TLC or LC-MS[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Suzuki_Miyaura Start Aryl Halide + Arylboronic Acid OxAdd Oxidative Addition (Pd Catalyst) Start->OxAdd TransMet Transmetalation (Base Activated) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Halogenated Biphenyl Acetic Acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl scaffold synthesis.

Protocol 2: In Vitro Fluorescence Polarization (FP) Binding Assay

To validate target engagement (e.g., for Keap1-Nrf2 or RdRp interactions), a fluorescence polarization assay provides a robust, high-throughput self-validating system[1].

  • Reagent Preparation: Prepare the recombinant target protein and a fluorescently labeled tracer peptide (e.g., FITC-labeled) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific binding of the lipophilic biphenyl compounds to the microplate walls.

  • Compound Dilution: Serially dilute the halogenated biphenyl acetic acid derivatives in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.

  • Incubation: In a 384-well black microplate, combine the protein, tracer, and inhibitor. Include a positive control (known high-affinity inhibitor) and a negative control (DMSO vehicle). Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the milli-polarization (mP) values. A decrease in FP indicates that the small molecule has successfully displaced the bulky fluorescent tracer from the protein. Plot dose-response curves to determine the IC₅₀[1].

Conclusion

The halogenated biphenyl acetic acid scaffold represents a masterclass in pharmacophore optimization. By understanding the causal relationships between structural modifications (like halogenation and prodrug esterification) and biological outcomes (metabolic stability, target affinity, and reduced toxicity), drug development professionals can continue to leverage this privileged structure. From its roots in anti-inflammatory NSAIDs to its cutting-edge applications in virology and immuno-oncology, the biphenyl acetic acid core remains an indispensable tool in the modern drug discovery arsenal.

References

  • ACS Publications. "Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors with Potent Anti-Tumor Activity for Immuno-Oncology Applications". Acs.org. Available at: [Link]

  • Essays in Biochemistry. "Targeting RNA structures in diseases with small molecules". Portlandpress.com. Available at: [Link]

  • PubMed / Elsevier. "Design, Synthesis and Evaluation of Mutual Prodrug of 4-biphenylacetic Acid and Quercetin Tetramethyl Ether (BPA-QTME) as Gastrosparing NSAID". Nih.gov. Available at:[Link]

  • ResearchGate. "Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design". Researchgate.net. Available at: [Link]

  • PubChem. "Felbinac | C14H12O2 | CID 3332". Nih.gov. Available at: [Link]

  • ResearchGate. "Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs - Synthetic and spectral studies". Researchgate.net. Available at:[Link]

Sources

Exploratory

2-(3-Bromo-4-biphenylyloxy)acetic acid: Synonyms, Identifiers, and Synthetic Methodologies

Executive Summary The rational design and synthesis of aryloxyacetic acid derivatives remain foundational to both agrochemical development and modern medicinal chemistry. 2-(3-Bromo-4-biphenylyloxy)acetic acid —often enc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of aryloxyacetic acid derivatives remain foundational to both agrochemical development and modern medicinal chemistry. 2-(3-Bromo-4-biphenylyloxy)acetic acid —often encountered in literature under various synonymous nomenclatures—is a halogenated biphenyl compound characterized by a unique steric and electronic profile. Historically evaluated for its abscission-inducing activity in plant biology[1], structurally analogous biphenyl-oxyacetic acids have recently gained traction as critical intermediates in the synthesis of Selective PPARδ Modulators (SPPARδMs) for metabolic syndrome therapies[2].

This technical whitepaper provides an authoritative breakdown of the compound's chemical identifiers, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory isolation.

Chemical Nomenclature and Structural Identifiers

Due to the dual ring system and the ether linkage, this compound is frequently named using either the biphenyl or the phenol parent structure. When indexed in chemical databases, identifying the correct synonym is critical for cross-referencing pharmacological data[3].

Table 1: Primary Chemical Identifiers

Identifier TypeValue
IUPAC Name 2-(3-bromo-4-phenylphenoxy)acetic acid
Preferred Synonyms 2-(3-bromo-[1,1'-biphenyl]-4-yloxy)acetic acid; 3-bromo-4-biphenylyloxyacetic acid; (2-bromo-4-phenylphenoxy)acetic acid
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
Canonical SMILES O=C(O)COc1ccc(cc1Br)c2ccccc2
InChIKey Computed based on standard connectivity (C₁₄H₁₁BrO₃ skeleton)

Structural Chemistry & Electronic Effects

The molecular geometry of 2-(3-bromo-4-biphenylyloxy)acetic acid is dictated by the steric bulk of the bromine atom and the rotational freedom of the biphenyl axis.

Table 2: Predicted Physicochemical Properties

PropertyValueCausality / Significance
Hydrogen Bond Donors 1Carboxylic acid moiety; critical for receptor binding (e.g., PPARδ).
Hydrogen Bond Acceptors 3Two from the carboxylate, one from the ether linkage.
Rotatable Bonds 4Allows the acetic acid tail to adopt multiple conformations relative to the rigid biphenyl core.
Topological Polar Surface Area 46.5 ŲIndicates excellent membrane permeability, typical of orally bioavailable drug intermediates.

Electronic Causality: The bromine atom at the 3-position (ortho to the ether oxygen) exerts a strong electron-withdrawing inductive effect (-I) while simultaneously providing steric shielding. This lowers the pKa of the precursor phenol, facilitating easier deprotonation during synthesis, but requires higher activation energy during nucleophilic attack due to steric hindrance[4].

Synthetic Methodologies: A Self-Validating Protocol

The most robust route to synthesize 2-(3-bromo-4-biphenylyloxy)acetic acid involves a two-phase approach: the regioselective electrophilic aromatic bromination of 4-phenylphenol, followed by a Williamson etherification. This protocol is designed as a self-validating system —the inherent solubility shifts between the intermediate salts and the final free acid allow for purification without the need for complex chromatography.

Workflow Step1 Phase 1: Regioselective Bromination (4-Phenylphenol + Br2) Step2 Intermediate Isolation (3-Bromo-biphenyl-4-ol) Step1->Step2 Step3 Phase 2: Williamson Etherification (Chloroacetic Acid + NaOH) Step2->Step3 Step4 Acidification & Precipitation (HCl to pH 2) Step3->Step4 Step5 Purified Target Compound (2-(3-Bromo-4-biphenylyloxy)acetic acid) Step4->Step5

Self-validating synthetic workflow for 2-(3-Bromo-4-biphenylyloxy)acetic acid.

Phase 1: Regioselective Bromination
  • Dissolution: Dissolve 1.0 equivalent of 4-phenylphenol in glacial acetic acid.

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate, facilitating electrophilic aromatic substitution[4].

  • Electrophilic Attack: Slowly add 1.05 equivalents of molecular bromine (Br₂) dissolved in acetic acid dropwise while maintaining the temperature between 0–5 °C.

    • Causality: The hydroxyl group is a strong ortho/para director. Because the para-position is blocked by the phenyl ring, bromination is strictly directed to the ortho-position (position 3). The low temperature prevents over-oxidation or dibromination.

  • Isolation: Pour the reaction mixture into ice water. The resulting 3-bromo-biphenyl-4-ol precipitates out and is collected via vacuum filtration.

Phase 2: Williamson Etherification
  • Nucleophile Generation: Suspend the 3-bromo-biphenyl-4-ol in an aqueous solution containing 2.5 equivalents of Sodium Hydroxide (NaOH).

    • Causality: NaOH deprotonates the phenol (forming a highly nucleophilic phenoxide) and neutralizes the incoming chloroacetic acid.

  • Alkylation: Add 1.2 equivalents of chloroacetic acid. Heat the mixture to reflux (90 °C) for 4 hours.

    • Causality: The elevated temperature is required to overcome the activation energy barrier of the Sₙ2 reaction, which is artificially high due to the steric bulk of the adjacent bromine atom.

  • Self-Validating Precipitation: Cool the reaction to room temperature and acidify with concentrated HCl until the pH reaches 2.

    • Causality: The compound exists as a soluble sodium salt at high pH. Dropping the pH protonates the carboxylate, drastically reducing its solubility in water and forcing the target compound to precipitate as a pure solid, leaving unreacted impurities in the aqueous layer.

Mechanistic Pathways

The core transformation relies on the Sₙ2 nucleophilic substitution of the chloroacetic acid by the phenoxide anion.

Mechanism A 3-Bromo-biphenyl-4-ol B Deprotonation (NaOH) A->B C Phenoxide Anion (Nucleophile) B->C D SN2 Attack (on Cl-CH2-COOH) C->D E Aryloxyacetate Intermediate D->E

SN2 mechanism for the Williamson etherification of the biphenyl core.

Pharmacological and Agrochemical Significance

The structural motif of 2-(3-bromo-4-biphenylyloxy)acetic acid bridges two distinct fields of applied chemistry:

  • Agrochemicals (Plant Growth Regulators): Aryloxyacetic acids are classic auxin mimics (e.g., 2,4-D). The specific derivative, 2-bromo-4-phenylphenoxyacetic acid, was extensively studied in the mid-20th century for its abscission-inducing activity in botanical models, demonstrating how halogenation patterns dictate plant hormone receptor binding[1]. Furthermore, esterified derivatives (such as thiocyanic acid, 2-(3-bromo-4-biphenylyloxy) ethyl ester) were historically cataloged as potent insecticidal fly sprays[5].

  • Pharmaceutical Intermediates: In modern drug discovery, the biphenyl-oxyacetic acid scaffold is a privileged structure for targeting the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Halogenated biphenyl-oxyacetic acids are utilized as precursors to synthesize selective PPARδ modulators, which are investigated for their efficacy in treating dyslipidemia and Type 2 diabetes by increasing fatty acid oxidation[2].

References

1.[4] Title: 2-(3-Bromo-4-methoxyphenyl)acetic acid Source: PMC - National Institutes of Health (NIH) URL: [Link] 2.[2] Title: Process for preparing phenoxy acetic acid derivatives (EP2029507A1) Source: Google Patents URL: 3.[3] Title: Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate | C14H11BrO3 | CID 15407116 Source: PubChem - National Library of Medicine URL: [Link] 4.[5] Title: A Catalogue Of Insecticides And Fungicides Vol-i (1947) Source: Internet Archive URL: [Link] 5.[1] Title: Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. I. Abscission-Inducing Activity Source: Botanical Gazette (University of Chicago Press) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for alkylation of 3-bromo-4-hydroxybiphenyl with bromoacetic acid

Topic: Protocol for alkylation of 3-bromo-4-hydroxybiphenyl with bromoacetic acid Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists. High-Efficiency O-Alkylation via Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for alkylation of 3-bromo-4-hydroxybiphenyl with bromoacetic acid Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists.

High-Efficiency O-Alkylation via Modified Williamson Ether Synthesis

Abstract & Strategic Overview

This guide details the protocol for the O-alkylation of 3-bromo-4-hydroxybiphenyl (also identified as 2-bromo-4-phenylphenol) using bromoacetic acid . This transformation is a critical step in the synthesis of biphenyl-based pharmaceutical intermediates, often utilized in the development of PTP1B inhibitors, PPAR agonists, and antimicrobial agents.

While the Williamson ether synthesis is a textbook reaction, the specific physicochemical properties of the biphenyl scaffold—specifically its high lipophilicity and steric bulk ortho to the hydroxyl group—require optimized conditions. This protocol prioritizes a hydro-alcoholic alkaline method , which balances substrate solubility with green chemistry principles, ensuring high yields and simplified purification via acid-base precipitation.

Key Mechanistic Considerations
  • Substrate Hydrophobicity: Unlike simple phenols, 3-bromo-4-hydroxybiphenyl is poorly soluble in pure aqueous alkali. A co-solvent (Ethanol or Isopropanol) is essential to maintain a homogeneous phase.

  • Reagent Stoichiometry: Bromoacetic acid possesses a carboxylic acid moiety (

    
    ). The reaction consumes two equivalents of base  immediately: one to neutralize the carboxylic acid (forming the bromoacetate anion) and one to deprotonate the phenol (forming the phenoxide nucleophile).
    
  • Regioselectivity: The reaction is highly selective for O-alkylation over C-alkylation due to the "hard" nature of the phenoxide oxygen and the steric hindrance provided by the bromine atom at the ortho position.

Reaction Mechanism & Workflow

The reaction proceeds via an


 mechanism.[1] The phenoxide anion, generated in situ, attacks the 

-carbon of the bromoacetate species, displacing the bromide ion.

ReactionMechanism Substrate 3-Bromo-4-hydroxybiphenyl (Lipophilic Substrate) Inter1 Phenoxide Anion (Nucleophile) Substrate->Inter1 Deprotonation (-H+) Base Base (NaOH/KOH) (>2 Equivalents) Base->Inter1 Inter2 Bromoacetate Anion Base->Inter2 Transition Transition State (SN2 Attack) Inter1->Transition Reagent Bromoacetic Acid (Electrophile) Reagent->Inter2 Neutralization Inter2->Transition ProductSalt Product Carboxylate Salt (Soluble) Transition->ProductSalt -Br⁻ FinalProduct (3-Bromo-4-biphenylyloxy)acetic Acid (Precipitate) ProductSalt->FinalProduct Protonation Acid Acid Workup (HCl) Acid->FinalProduct

Figure 1: Mechanistic pathway for the alkylation. Note the dual role of the base.

Experimental Protocol

Method A: Hydro-Alcoholic Reflux (Recommended for Scale-Up)

This method utilizes a water/ethanol co-solvent system to ensure solubility of the biphenyl substrate while allowing for easy isolation of the product by simple acidification.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]DensityRole
3-Bromo-4-hydroxybiphenyl 249.101.0SolidSubstrate
Bromoacetic Acid 138.951.5SolidAlkylating Agent
Sodium Hydroxide (NaOH) 40.003.0SolidBase
Ethanol (95%) -Solvent0.789Co-solvent
Water (Deionized) 18.02Solvent1.00Solvent
HCl (6M) 36.46Excess1.10Acidifying Agent
Step-by-Step Procedure
  • Preparation of Phenoxide Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (3.0 eq) in a minimal volume of water (approx. 3 mL per gram of NaOH).

    • Add Ethanol (approx. 5 mL per gram of substrate).

    • Add 3-Bromo-4-hydroxybiphenyl (1.0 eq) .

    • Observation: The solution should turn clear or slightly yellow as the phenoxide forms. If the solid does not dissolve, add small aliquots of ethanol and warm gently (40°C).

  • Addition of Alkylating Agent:

    • Prepare a solution of Bromoacetic acid (1.5 eq) in a small volume of water (or ethanol if solubility is an issue).

    • Critical Step: Add the bromoacetic acid solution dropwise to the stirring phenoxide solution.

    • Note: The reaction is exothermic. A slight temperature rise is normal.

  • Reaction Phase:

    • Equip the flask with a reflux condenser.[2]

    • Heat the mixture to reflux (approx. 80-85°C) for 3–5 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting phenol will disappear, and a baseline spot (the acid salt) will appear. To visualize the product on TLC, withdraw a mini-aliquot, acidify it in a vial, extract with ethyl acetate, and spot the organic layer.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Distillation (Optional but Recommended): If a large volume of ethanol was used, remove the majority of the ethanol under reduced pressure (Rotavap). This maximizes precipitation yield later.

    • Dilute the residue with water (approx. 20 mL per gram of substrate). The mixture should be a clear, basic solution (pH > 10).

    • Precipitation: Place the beaker in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH reaches ~1–2.

    • Observation: A thick white to off-white precipitate of (3-bromo-4-biphenylyloxy)acetic acid will form immediately.

  • Purification:

    • Filter the solid using a Büchner funnel.[4]

    • Wash the filter cake with copious amounts of cold water to remove inorganic salts (NaBr, NaCl) and excess acid.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Acetic Acid/Water to obtain analytical grade crystals.

    • Dry the product in a vacuum oven at 50°C overnight.

Method B: Anhydrous Conditions (Alternative for High Purity)

For small-scale exploratory chemistry where water interference must be minimized.

  • Solvent: Acetone or DMF (Anhydrous).

  • Base: Potassium Carbonate (

    
    , 3.0 eq).[3]
    
  • Procedure:

    • Suspend Substrate and

      
       in Acetone.[5] Stir for 15 min.
      
    • Add Bromoacetic acid (1.2 eq).

    • Reflux for 6–8 hours.

    • Remove Acetone (Rotavap).

    • Dissolve residue in water (basic solution formed).

    • Acidify with HCl to precipitate product.[2]

Quality Control & Troubleshooting

Analytical Parameters
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 160–170°C (dependent on specific polymorph and purity).

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the

    
     methylene protons around 
    
    
    
    4.7–4.8 ppm. The carboxylic acid proton will appear as a broad singlet at
    
    
    12–13 ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2 during workup. If ethanol remains, product solubility increases; remove ethanol fully before acidification.
Oiling Out Product impurity or temperatureIf product oils out upon acidification, scratch the flask with a glass rod to induce crystallization or cool further.
Incomplete Reaction Steric hindrance of BromineIncrease reflux time or use a higher boiling solvent (e.g., n-Propanol instead of Ethanol).
Colored Product Oxidation of PhenolPerform reaction under Nitrogen atmosphere. Add a pinch of sodium bisulfite during workup.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the isolation process, ensuring the user understands why specific steps (like acidification) are taken.

WorkupLogic ReactionMix Reaction Mixture (Ethanol/Water, pH > 12) EthanolRemoval Evaporate Ethanol (Crucial for yield) ReactionMix->EthanolRemoval Dilution Dilute with Water EthanolRemoval->Dilution CheckPH Check pH (Must be Basic) Dilution->CheckPH Acidify Acidify with HCl to pH 1 CheckPH->Acidify Yes (Soluble Salt) Precipitate Precipitate Formation (Free Acid Product) Acidify->Precipitate Filter Filtration & Wash Precipitate->Filter

Figure 2: Isolation workflow emphasizing the removal of organic solvent before acidification.

References

  • Williamson Ether Synthesis Protocols

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][4][5] Available at: [Link]

  • Phenoxyacetic Acid Synthesis (General Precedent)

    • Organic Syntheses.[6] "p-Bromophenol."[6] (Analogous substrate handling). Coll. Vol. 1, p.128 (1941). Available at: [Link]

  • Substrate Properties (3-Bromo-4-hydroxybiphenyl)

    • PubChem.[7] "3-Bromo-4'-hydroxybiphenyl Compound Summary." (Note: Isomeric reference for property comparison). Available at: [Link]

  • Application of Biphenyl Ethers

Sources

Application

Precision Synthesis of m-Terphenyl Scaffolds: Suzuki-Miyaura Coupling of 3-Bromo Biphenyls

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-1,1'-biphenyl derivatives. While standard aryl bromide couplings are routine, the meta-biphenyl sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-1,1'-biphenyl derivatives. While standard aryl bromide couplings are routine, the meta-biphenyl scaffold presents unique solubility and electronic considerations critical for synthesizing 1,1':3',1''-terphenyls (m-terphenyls). These structures are privileged motifs in organic light-emitting diodes (OLEDs), liquid crystals, and disrupting protein-protein interactions in drug discovery.

We present two distinct methodologies:

  • Method A (The "Workhorse"): A high-turnover, rapid protocol using XPhos Pd G2 for standard library synthesis.

  • Method B (Sterically Demanding): A Pd-PEPPSI-IPr protocol designed for coupling with sterically hindered (ortho-substituted) boronic acids.

Strategic Optimization & Mechanistic Insight

The Substrate: 3-Bromo Biphenyl

Unlike its para-isomer, 3-bromo biphenyl possesses a "kinked" geometry that disrupts planar conjugation. This increases solubility in organic solvents but can complicate crystallization during workup.

  • Physical State: Low-melting solid or viscous oil (MP: ~28–30 °C).

  • Handling: Best handled as a liquid by gently warming (40 °C) prior to dispensing, or weighing as a solid if high-purity crystalline material is available.

Catalyst Selection: The "Why" Behind the Choice
FeaturePd(dppf)Cl₂ (Classic)XPhos Pd G2 (Recommended)Pd-PEPPSI-IPr (Specialist)
Active Species Pd(0) generated slowlyMonoligated L-Pd(0) generated instantlySterically bulky NHC-Pd(0)
Oxidative Addition Good for bromidesExcellent (facilitated by electron-rich phosphine)Excellent (stabilized by NHC)
Transmetallation Rate-limiting in some casesFast (due to steric bulk of ligand)Robust against heteroatoms
Use Case General, easy substratesHigh-speed, low loading (0.5–1 mol%) Ortho-substituted partners

Why XPhos Pd G2? For 3-bromo biphenyls, the Buchwald XPhos Pd G2 precatalyst is superior to traditional Pd(PPh₃)₄ or Pd(dppf)Cl₂. The bulky biaryl phosphine ligand (XPhos) promotes the reductive elimination step, which is crucial when forming the bulky terphenyl core, preventing the formation of homocoupling byproducts. Furthermore, the G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, eliminating the induction period associated with Pd(OAc)₂/Ligand mixtures [1, 2].

The "Water Effect"

Water is not just a solvent co-factor; it is a reagent. The boronic acid (


) must be converted to the hydroxyboronate species (

) by the base to become nucleophilic enough for transmetallation. Anhydrous conditions often lead to stalled reactions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the XPhos Pd G2 system, highlighting the rapid activation pathway.

SuzukiCycle PreCat Precatalyst XPhos Pd G2 ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + Substrate TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->ActiveCat Regeneration Product m-Terphenyl RedElim->Product Yields Substrate 3-Bromo Biphenyl Substrate->OxAdd Boronic Boronic Acid + Base/H2O Boronic->TransMet

Figure 1: Catalytic cycle of XPhos Pd G2. The precatalyst rapidly generates the monoligated Pd(0) species, ensuring high turnover numbers (TON).

Experimental Protocols

Method A: High-Efficiency Synthesis (XPhos Pd G2)

Best for: Standard library generation, high yields, fast reaction times.

Reagents:

  • 3-Bromo-1,1'-biphenyl (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (1.0 – 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (Reaction requires a biphasic system)

Step-by-Step Protocol:

  • Preparation: Pre-heat a reaction block to 60 °C.

  • Charging: To a 20 mL vial (or microwave tube) equipped with a magnetic stir bar, add:

    • 3-Bromo-1,1'-biphenyl (233 mg, 1.0 mmol). Note: If liquid, dispense by volume using density (d ≈ 1.4 g/mL).

    • Aryl Boronic Acid (1.2 mmol).[1]

    • XPhos Pd G2 (15 mg, ~2 mol%).

  • Solvent Addition: Add THF (4.0 mL). Stir briefly to dissolve organics.

  • Activation: Add 0.5 M aqueous

    
     (4.0 mL, 2.0 mmol).
    
    • Critical: The mixture will be biphasic. Vigorous stirring (≥800 RPM) is mandatory to create an emulsion.

  • Reaction: Cap the vial (septum cap) and stir at 60 °C for 2–4 hours.

    • QC Check: Spot TLC (Hexanes/EtOAc 9:1). The starting bromide (high R_f) should disappear.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and separate phases.

    • Wash organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Silica gel). m-Terphenyls are often non-polar; start with 100% Hexanes.

Method B: Sterically Demanding Partners (Pd-PEPPSI-IPr)

Best for: Coupling 3-bromo biphenyl with ortho-substituted boronic acids (e.g., 2,6-dimethylphenylboronic acid).

Reagents:

  • 3-Bromo-1,1'-biphenyl (1.0 equiv)

  • Sterically Hindered Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, solid)
    
  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon/Nitrogen.

  • Solids: Add Pd-PEPPSI-IPr (14 mg, 0.02 mmol), Boronic Acid (1.5 mmol), and powdered

    
     (276 mg, 2.0 mmol).
    
  • Substrate: Add 3-Bromo-1,1'-biphenyl (1.0 mmol) and 1,4-Dioxane (5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the NHC-Pd active species.

  • Reaction: Heat to 80 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with DCM. Concentrate and purify.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix: Solvent + Base (Biphasic) Start->Mix Degas Degas: Argon Sparge (Optional for Method A) Mix->Degas Heat Reaction: 60-80°C 2-18 Hours Degas->Heat Check QC: TLC / LCMS Heat->Check Check->Heat Incomplete Workup Workup: Phase Sep & Concentration Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Figure 2: Operational workflow for Suzuki-Miyaura coupling. Note that Method A (XPhos) is robust enough to often skip strict degassing if used immediately.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (Pd black formation)Ensure efficient stirring (emulsion). Switch to Method B (PEPPSI) for higher stability.
Homocoupling (Biaryl) Oxidative coupling of boronic acidReduce Oxygen exposure (degas thoroughly). Add Boronic acid slowly or in portions.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol esters) instead of acids. Lower temperature to 40 °C and extend time.
Product is Oily/Impure Residual Phosphine/LigandUse a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with 1M HCl (if product is acid stable).

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Mono-Ligated Pd(0) Species." Journal of the American Chemical Society, 2013, 135(6), 2100–2103.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Sigma-Aldrich. "XPhos Pd G2 Product Information & Application Data."

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Method

Application Note: High-Throughput Synthesis of Biphenyl Oxyacetic Acid Libraries for PPAR Agonist SAR Profiling

Abstract & Strategic Significance Biphenyl oxyacetic acids represent a "privileged scaffold" in medicinal chemistry, most notably as agonists for Peroxisome Proliferator-Activated Receptors (PPAR , , ). Compounds such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Biphenyl oxyacetic acids represent a "privileged scaffold" in medicinal chemistry, most notably as agonists for Peroxisome Proliferator-Activated Receptors (PPAR


, 

,

). Compounds such as GW501516 and its analogs utilize this pharmacophore to modulate lipid metabolism and inflammation.

For Structure-Activity Relationship (SAR) studies, the challenge lies not in the single-target synthesis, but in the rapid generation of diverse libraries to probe the hydrophobic tail (biphenyl substituents) and the acidic headgroup spatial orientation.

This guide details a modular, parallel synthesis protocol designed for 24- to 96-well formats. It integrates palladium-catalyzed cross-coupling with "catch-and-release" solid-phase extraction (SPE) purification, ensuring high purity without the bottleneck of preparative HPLC for every intermediate.

Retrosynthetic Logic & Library Design

To maximize chemical space exploration, we utilize a convergent synthetic strategy . Rather than building the molecule linearly, we couple pre-functionalized aryl boronic acids with halogenated phenol precursors. This allows for late-stage diversification of the biphenyl core.

Modular Assembly Workflow

The following directed graph illustrates the logical flow from starting materials to the final library, highlighting the decision nodes for diversity input.

G cluster_0 Diversity Input 1: The Core cluster_1 Diversity Input 2: The Linker Boronic Aryl Boronic Acids (R1-Ph-B(OH)2) Step2 Step 2: Suzuki-Miyaura Coupling (Parallel Synthesis) Boronic->Step2 Phenol Halogenated Phenol (Br-Ph-OH) Step1 Step 1: Williamson Ether Synthesis (Phenol Alkylation) Phenol->Step1 Linker Bromoacetate Esters (Br-CH2-COOR) Linker->Step1 Intermediate1 Intermediate A: Aryl Bromide Ether Step1->Intermediate1 >95% Yield Intermediate1->Step2 Intermediate2 Intermediate B: Biphenyl Ester Step2->Intermediate2 Pd(dppf)Cl2 / K2CO3 Step3 Step 3: Hydrolysis & SPE Intermediate2->Step3 LiOH / DOWEX Capture Final Final Library: Biphenyl Oxyacetic Acids Step3->Final

Figure 1: Convergent synthesis workflow. Note that alkylating the phenol first (Step 1) avoids potential interference of the free phenol during the Suzuki coupling and simplifies purification.

Detailed Experimental Protocols

Protocol A: The "Headgroup" Installation (Williamson Ether Synthesis)

Objective: To mask the phenol and install the ester-protected oxyacetic acid linker. Scale: 5.0 mmol (Batch preparation for library distribution).

  • Reagents:

    • 4-Bromophenol (1.0 equiv)

    • Ethyl bromoacetate (1.1 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) - Chosen over 
      
      
      
      for superior solubility in organic solvents.
    • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Procedure:

    • Dissolve 4-bromophenol (865 mg, 5 mmol) in ACN (15 mL).

    • Add

      
       (2.44 g, 7.5 mmol). Stir for 10 mins to form the phenoxide.
      
    • Add ethyl bromoacetate (610

      
      L, 5.5 mmol) dropwise.
      
    • Heat to 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Filter off cesium salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with water x2. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Result: Ethyl 2-(4-bromophenoxy)acetate. (Expect >90% yield; usually requires no column purification).

Protocol B: The Library Generation (Suzuki-Miyaura Coupling)

Objective: Parallel synthesis of the biphenyl core. Format: 24-well reaction block (e.g., Radleys or Mettler Toledo).

  • Reagents:

    • Scaffold: Ethyl 2-(4-bromophenoxy)acetate (0.2 mmol per well).

    • Diversity Set: Aryl boronic acids (0.3 mmol, 1.5 equiv).

    • Catalyst:

      
       (3 mol%). Selected for resistance to oxidation compared to 
      
      
      
      .
    • Base:

      
       (2M aqueous solution, 3.0 equiv).[3]
      
    • Solvent: 1,4-Dioxane (2 mL per well).

  • Procedure:

    • Step 1: Dispense the scaffold stock solution (in dioxane) into all wells.

    • Step 2: Add unique boronic acids to each well.

    • Step 3: Add catalyst slurry and aqueous base.

    • Step 4: Seal block and purge with Nitrogen/Argon for 5 mins. Critical: Oxygen inhibits the catalytic cycle.

    • Step 5: Heat at 90°C for 12 hours (or 100°C for 30 mins if using microwave assistance).

    • Step 6: Filter through a Celite pad to remove Palladium black. Concentrate to dryness.

Protocol C: Hydrolysis and "Catch-and-Release" Purification

Objective: Reveal the free acid and purify without chromatography. Mechanism: The ester is hydrolyzed to the acid. The mixture is passed through a Strong Anion Exchange (SAX) cartridge. The acid binds; impurities wash through. The product is then released with an acidic buffer.

  • Reagents:

    • LiOH (1M in Water/THF 1:1).

    • Resin: DOWEX 1x8-400 formate or equivalent SAX SPE cartridges.

  • Procedure:

    • Redissolve crude Suzuki product in THF/MeOH (1:1, 1 mL).

    • Add LiOH solution (1 mL). Shake at RT for 4 hours.

    • Neutralization: Acidify to pH ~3 with 1M HCl.

    • SPE Purification Cycle (See Diagram Below):

      • Condition: Wash cartridge with MeOH.

      • Load: Load reaction mixture. The Biphenyl Acid binds to the resin.

      • Wash: Flush with MeOH and DCM. Non-acidic impurities (unreacted boronic acids, dehalogenated byproducts) are washed away.

      • Elute: Elute with 2% Formic Acid in MeOH.

    • Final Step: Lyophilize the eluate to obtain the pure library member.

Purification Logic: The SPE Workflow

The following diagram details the "Catch-and-Release" mechanism, which is the self-validating quality control step of this protocol.

SPE_Workflow Crude Crude Hydrolysis Mix (Product + Impurities) SAX SAX Cartridge (Anion Exchange) Crude->SAX LOAD (pH > pKa) Waste Waste Stream (Boronic acids, Catalyst ligands) SAX->Waste WASH (MeOH/DCM) Product Pure Biphenyl Acid (>95% Purity) SAX->Product ELUTE (HCOOH/MeOH)

Figure 2: Solid Phase Extraction (SPE) workflow for carboxylic acid isolation.

Quantitative Expectations & Troubleshooting

Typical Yields vs. Electronic Effects

The following table summarizes expected outcomes based on the electronic nature of the boronic acid substituent (


).
Substituent Type (

)
ExampleExpected Yield (Suzuki)Expected Purity (Post-SPE)Notes
Electron Neutral Phenyl, Tolyl85-95%>95%Standard kinetics.
Electron Withdrawing

,

70-85%>95%Slower oxidative addition; may require longer heat.
Electron Donating OMe,

60-80%90-95%Potential protodeboronation side reactions.
Sterically Hindered 2,6-Dimethyl40-60%>98%Requires S-Phos or X-Phos ligands instead of dppf.
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[3][4] Oxygen poisoning of Pd catalyst.

    • Solution: Ensure rigorous degassing. Switch to a pre-complexed catalyst like

      
      .
      
  • Problem: Product elutes during the "Wash" step of SPE.

    • Root Cause:[3][4] The loading solvent was too acidic, preventing the acid from ionizing and binding to the resin.

    • Solution: Ensure the loading mixture is basic (pH > 8) before applying to the SAX cartridge.

  • Problem: Presence of unreacted phenol.

    • Root Cause:[3][4] Incomplete alkylation in Step 1.

    • Solution: Monitor Step 1 via LCMS. Unreacted phenol will bind to the SAX cartridge and co-elute. Ensure Step 1 is complete before proceeding.

References

  • GW501516 Synthesis & SAR

    • Oliver, W. R., et al. "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences 98.9 (2001): 5306-5311.
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457–2483.
  • Solid Phase Extraction of Carboxylic Acids

    • Pirrung, M. C., et al. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis." Journal of Combinatorial Chemistry 3.2 (2001): 205-215.[5]

  • General Biphenyl Synthesis Review

    • "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner."[6] University of Greenwich Research.

    • (General repository link for verification of institutional protocols).

Sources

Application

Using 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid as a PPAR agonist scaffold

Application Note: 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic Acid as a Versatile PPAR Agonist Scaffold Introduction & Pharmacophore Rationale Peroxisome proliferator-activated receptors (PPARα, PPARδ, and PPARγ) are liga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic Acid as a Versatile PPAR Agonist Scaffold

Introduction & Pharmacophore Rationale

Peroxisome proliferator-activated receptors (PPARα, PPARδ, and PPARγ) are ligand-activated transcription factors that serve as master regulators of lipid and glucose homeostasis. Developing selective, dual, or pan-PPAR agonists requires a highly tunable chemical scaffold. The compound 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid represents a highly modular pharmacophore for rational drug design.

  • The Oxyacetic Acid Headgroup: This moiety is the archetypal acidic headgroup found in classic PPARα agonists, such as fibrates[1]. It serves as the primary anchor within the receptor's orthosteric site.

  • The Biphenyl Tail: The extended aromatic system provides the necessary lipophilicity to penetrate the large, Y-shaped hydrophobic ligand-binding pocket of the PPAR subtypes[2].

  • The 3-Bromo Substituent: Positioned ortho to the oxyacetic ether linkage, the bulky bromine atom introduces critical steric hindrance and potential halogen bonding. This restricts the conformational flexibility of the biphenyl system, which can be leveraged to fine-tune subtype selectivity (e.g., shifting a pan-agonist toward a PPARδ/γ dual agonist)[2].

Mechanistic Causality: Driving Transcriptional Activation

To utilize this scaffold effectively, one must understand the structural causality of its binding. When the biphenyl oxyacetic acid derivative enters the PPAR Ligand-Binding Domain (LBD), the acidic headgroup forms a highly conserved hydrogen-bond network. In PPARγ, this network specifically engages His323 (Helix 5), His449 (Helix 11), and the critical Tyr473 residue located on the Activation Function 2 (AF-2) surface (Helix 12)[3].

The physical interaction with Tyr473 is the primary driver of full agonism. It acts as a molecular "latch," stabilizing Helix 12 in a closed, active conformation[4]. This structural stabilization directly causes the dissociation of corepressor proteins and exposes a high-affinity binding interface for coactivators like Steroid Receptor Coactivator-1 (SRC-1)[2]. The resulting complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) to initiate target gene transcription.

Pathway LIG Biphenyl Oxyacetic Acid Scaffold PPAR PPAR LBD (Inactive State) LIG->PPAR Hydrophobic Insertion H12 Helix 12 (AF-2) Stabilization PPAR->H12 H-Bond Network (Tyr473, His323) COACT Coactivator (SRC-1) Recruitment H12->COACT Corepressor Displacement RXR RXR Heterodimer Formation COACT->RXR Complex Assembly TXN Metabolic Gene Transcription RXR->TXN PPRE Binding

Fig 1. Transcriptional activation pathway of PPAR driven by the biphenyl oxyacetic acid scaffold.

Experimental Workflows & Self-Validating Protocols

To evaluate synthetic libraries derived from this scaffold, an orthogonal testing funnel is required. We begin with a cell-free biochemical assay to confirm direct LBD engagement, followed by a cell-based assay to confirm membrane permeability and functional efficacy.

Protocol A: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Rationale & Causality: High-throughput screening of aromatic compounds often suffers from false positives due to compound autofluorescence. TR-FRET overcomes this by utilizing a long-lifetime lanthanide chelate (Terbium) as the donor. By introducing a 50–100 microsecond delay between the flashlamp excitation and the emission reading, short-lived background fluorescence completely decays before the signal is measured[5].

Self-Validating System Setup:

  • 100% Activation Control: 1 µM Rosiglitazone (for PPARγ) or GW501516 (for PPARδ) to define the upper assay limit[5].

  • Basal Control: 1% DMSO vehicle to define the lower limit.

  • Quality Metric: The assay is only valid if the calculated Z'-factor is ≥ 0.5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET Coregulator Buffer supplemented with 5 mM Dithiothreitol (DTT). Causality: DTT is critical to maintain the exposed cysteine residues of the PPAR-LBD in a reduced state, preventing protein aggregation.

  • Master Mix Assembly: Combine 5 nM GST-tagged PPAR-LBD, 125 nM fluorescein-labeled coactivator peptide, and 5 nM Terbium (Tb)-labeled anti-GST antibody[6].

  • Compound Addition: Dispense 20 µL of the master mix into a 384-well black microplate containing 10-point serial dilutions of the scaffold derivatives (ranging from 10 µM to 0.5 nM).

  • Equilibrium Incubation: Incubate the plate for 1 hour at room temperature in the dark. Causality: Room temperature incubation allows the binding kinetics to reach equilibrium without risking the thermal degradation of the sensitive LBD[6].

  • Ratiometric Detection: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratio to determine the EC50[5].

Workflow MIX Step 1: Assay Assembly Scaffold + GST-PPAR-LBD + Tb-Anti-GST + FITC-Coactivator INC Step 2: Equilibrium Incubation 1 Hour at Room Temperature (Protects Protein Integrity) MIX->INC EXC Step 3: Terbium Excitation Flashlamp at 340 nm (Wait 50-100 µs delay) INC->EXC FRET Step 4: Energy Transfer Proximity-Dependent FRET to FITC Fluorophore EXC->FRET READ Step 5: Ratiometric Readout Calculate 520 nm / 495 nm (Eliminates Autofluorescence) FRET->READ

Fig 2. Step-by-step TR-FRET assay workflow for validating PPAR coactivator recruitment.

Protocol B: Cell-Based GAL4 Chimeric Reporter Assay

Rationale & Causality: Biochemical affinity does not guarantee cellular efficacy. To isolate the activity of the scaffold on a specific PPAR subtype without interference from endogenous full-length nuclear receptors, we utilize a chimeric system.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with a plasmid expressing a GAL4-PPAR-LBD fusion protein and a reporter plasmid containing a Upstream Activating Sequence (UAS) driving firefly luciferase.

  • Starvation: 24 hours post-transfection, switch cells to serum-free media for 12 hours. Causality: Serum contains endogenous lipid ligands (e.g., free fatty acids) that will create high background noise. Starvation sensitizes the assay.

  • Treatment: Treat cells with the biphenyl oxyacetic acid derivatives for 24 hours.

  • Readout: Lyse cells and add luciferin substrate. Measure luminescence to quantify functional transcriptional activation.

Quantitative Data Presentation

When optimizing the 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid scaffold, Structure-Activity Relationship (SAR) data should be tracked rigorously. Below is a representative data structure summarizing how modifications to the biphenyl tail or the oxyacetic acid headgroup typically impact subtype selectivity.

Compound Motif / ModificationPPARα EC₅₀ (nM)PPARδ EC₅₀ (nM)PPARγ EC₅₀ (nM)Efficacy Profile
Unmodified Scaffold (Baseline)1,2508502,100Weak Pan-Agonist
+ 4'-Trifluoromethyl substitution 450120890δ-Biased Pan-Agonist
+ 2-Methyl on Oxyacetic Acid > 10,000> 10,000> 10,000Inactive (Steric clash with Tyr473)
Reference: Rosiglitazone > 10,000> 10,00045Selective γ-Agonist
Reference: GW501516 > 10,0002> 10,000Selective δ-Agonist

Note: The addition of bulky groups directly onto the alpha-carbon of the oxyacetic acid generally abolishes activity due to severe steric clashes within the narrow AF-2 binding channel.

References

1.[1] "The potential of natural products for targeting PPARα - PMC" nih.gov. Available at: 2.[6] "Thermo Fisher, PV4685, LanthaScreen™ TR-FRET PPAR delta Coactivator Assay Kit" iright.com. Available at: 3.[3] "Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC" nih.gov. Available at: 4.[5] "LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions" thermofisher.com. Available at: 5.[4] "The Differential Interactions of Peroxisome Proliferator- Activated Receptor Ligands with Tyr473 Is a Physical Basis for The" zen-bio.com. Available at: 6.[2] "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC" nih.gov. Available at:

Sources

Method

Application Note: Strategic Functionalization of the Bromine Handle in Biphenyl Acetic Acids

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the aryl bromide moiety within the biphenyl acetic acid scaffold—a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the aryl bromide moiety within the biphenyl acetic acid scaffold—a structural motif central to NSAIDs (e.g., Felbinac, Fenbufen) and angiotensin II receptor antagonists.

Executive Summary

The bromo-biphenyl acetic acid scaffold represents a high-value "privileged structure" in drug discovery. The bromine atom serves as a versatile "handle" for Late-Stage Functionalization (LSF), allowing the rapid generation of diverse libraries from a single precursor. However, the presence of the acidic carboxymethyl group (


) introduces solubility constraints and potential catalyst poisoning pathways that standard aryl bromide protocols fail to address.

This guide provides three validated protocols optimized for this specific scaffold:

  • Direct Suzuki-Miyaura Coupling (No protection required).

  • Buchwald-Hartwig Amination (Via transient or permanent ester protection).

  • Carbonylation (Scaffold extension).

Strategic Considerations: To Protect or Not to Protect?

Before initiating synthesis, the ionization state of the carboxylic acid must be managed. The carboxylate anion (


) can bind to palladium, potentially arresting the catalytic cycle.
Decision Matrix
  • Aqueous/Polar Conditions (Suzuki/Heck): Do not protect. Use the solubility of the carboxylate salt to your advantage.

  • Anhydrous/Non-polar Conditions (Buchwald/Carbonylation): Protect. Convert to Methyl/Ethyl ester or use a bulky protecting group (t-Butyl) to prevent catalyst interference and improve solubility in toluene/dioxane.

DecisionMatrix Start Target: Bromo-Biphenyl Acetic Acid ReactionType Select Transformation Start->ReactionType Suzuki Suzuki-Miyaura (Aq. Base Compatible) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Base Sensitive) ReactionType->Buchwald Carbonyl Carbonylation (CO Insertion) ReactionType->Carbonyl Direct STRATEGY A: Direct Coupling (Salt Formation) Solvent: Dioxane/H2O Suzuki->Direct High Tolerance Protect STRATEGY B: Ester Protection Required Solvent: Toluene/Dioxane Buchwald->Protect Avoid Pd Poisoning Carbonyl->Protect Avoid Side-Reactions

Figure 1: Strategic decision tree for handling the carboxylic acid moiety during cross-coupling.

Protocol A: Direct Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryl/Heterobiaryl synthesis) without prior esterification. Mechanism: The base (K₂CO₃) generates the carboxylate in situ, solubilizing the biphenyl system in the aqueous phase while activating the boronic acid.

Materials
  • Substrate: 4'-Bromo-4-biphenylacetic acid (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The ferrocenyl ligand is robust, resists oxidation, and tolerates the steric bulk of the biphenyl system better than

      
      .
      
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the bromo-acid, boronic acid, and base.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
    . Seal the vial immediately.
    
  • Reaction: Heat to 80–90°C for 4–12 hours. The suspension effectively dissolves as the reaction progresses and the salt forms.

  • Work-up (Acid-Base Purification):

    • Cool to room temperature.[1][2][3]

    • Dilute with water and wash with Ethyl Acetate (removes non-acidic impurities/dimers). Discard organic layer.

    • Acidify the aqueous layer to pH ~2 with 1M HCl. The product will precipitate.[2]

    • Extract the precipitate with Ethyl Acetate, dry over

      
      , and concentrate.
      

Data Summary:

Parameter Recommendation Note
Temperature 80-90°C Higher temps may cause decarboxylation.

| Base |


 or 

| Cesium often accelerates difficult couplings. | | Yield | 75-95% | Highly efficient for this scaffold. |

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Anilines/Amines).[4] Challenge: Free carboxylic acids can protonate the reactive amido-palladium intermediate or sequester the base. Solution: Use a Methyl Ester protection strategy.

Materials
  • Substrate: Methyl 4'-bromo-4-biphenylacetate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or BrettPhos (for difficult amines)

    • Why: Xantphos has a wide bite angle, promoting reductive elimination in sterically crowded biaryl systems.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Esterification (Pre-step): Reflux the parent acid in Methanol with catalytic

    
     for 2 hours. Concentrate to yield the methyl ester.
    
  • Coupling Setup: In a glovebox or under Argon flow, combine the Ester, Amine, Base, Pd source, and Ligand in a reaction tube.

  • Solvent: Add anhydrous solvent.

  • Heating: Heat to 100°C for 12–18 hours.

  • Hydrolysis (Post-step):

    • Once coupling is complete (check LCMS), add 2M LiOH (5 equiv) and MeOH directly to the reaction mixture.

    • Stir at 50°C for 2 hours to saponify the ester back to the free acid.

  • Purification: Acidify to pH 3, extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific activation of the biphenyl bromide.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Base Activated) PdII_Br->TransMet + Ar-B(OH)3 / Base PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. Note that for biphenyl systems, the oxidative addition into the Ar-Br bond is generally facile, while transmetallation is often the critical step requiring base optimization.

References

  • Palladium-C

    
    -Arylation of Carboxylic Acids. 
    
    • Source: Vertex AI / NIH / PMC
    • Context: Demonstrates the viability of Pd-catalysis in the presence of free carboxylic acids using specific base combin
  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: foundational protocols for C-N bond form
    • [5]

  • Suzuki-Miyaura Cross-Coupling: Applic

    • Source: BenchChem / Yoneda Labs
    • Context: Specific parameters for coupling 4'-bromo-acetophenone derivatives, serving as a direct analog for the biphenyl system.
  • Late-Stage Functionaliz

    • Source: Springer N
    • Context: Strategic justification for using the bromine handle for library diversific

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of Phenoxyacetic Acid Derivatives

Abstract & Strategic Overview Phenoxyacetic acid scaffolds are privileged structures in medicinal chemistry, serving as the pharmacophore for PPAR agonists (fibrates), auxin-based herbicides, and CRTH2 antagonists. While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Phenoxyacetic acid scaffolds are privileged structures in medicinal chemistry, serving as the pharmacophore for PPAR agonists (fibrates), auxin-based herbicides, and CRTH2 antagonists. While solution-phase synthesis is straightforward for single compounds, it suffers from purification bottlenecks during library generation.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating phenoxyacetic acid libraries. Unlike standard peptide synthesis, this approach utilizes an "Inverse-Loading" strategy :

  • Anchoring: Immobilization of an

    
    -halo acid (bromoacetic acid) onto the resin.
    
  • Diversity Step: Nucleophilic displacement (

    
    ) of the halogen by various phenols.
    
  • Cleavage: Acidolytic release of the free carboxylic acid.

Why Wang Resin? We utilize Wang resin (


-alkoxybenzyl alcohol) because it generates a carboxylic acid  upon cleavage with Trifluoroacetic acid (TFA). This eliminates the need for a post-cleavage hydrolysis step, which is required if using Merrifield resin (which yields esters) or Rink Amide (which yields amides).

Synthetic Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the Finkelstein-assisted displacement strategy to maximize yield.

SPS_Workflow Start Wang Resin (Hydroxyl Linker) Step1 1. ACYLATION (Bromoacetic Acid + DIC) Start->Step1 Swell in DCM Inter1 Resin-Bound α-Bromoester Step1->Inter1 Ester Formation Step2 2. DISPLACEMENT (Phenol + Cs2CO3 + KI) Inter1->Step2 Finkelstein Conditions Inter2 Resin-Bound Phenoxy Ether Step2->Inter2 O-Alkylation Step3 3. CLEAVAGE (50% TFA/DCM) Inter2->Step3 Acidolysis Final Purified Phenoxyacetic Acid Derivative Step3->Final Filtration & Evaporation

Figure 1: Operational workflow for the solid-phase synthesis of phenoxyacetic acid libraries. The process relies on converting the resin-bound bromide to a reactive iodide in situ.

Materials & Reagents

ComponentGrade/SpecificationRole
Wang Resin 100-200 mesh, 0.8–1.2 mmol/g loadingSolid Support
Bromoacetic Acid >98% dryLinker/Scaffold
DIC DiisopropylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineAcylation Catalyst
Phenols (R-OH) Various (Library Diversity)Nucleophile
Cesium Carbonate Anhydrous, micronizedBase (Non-nucleophilic)
Potassium Iodide AnhydrousFinkelstein Catalyst
Solvents DMF (Anhydrous), DCM, TFAReaction Media

Detailed Experimental Protocols

Protocol A: Resin Loading (Bromoacetylation)

Objective: To attach the bromoacetic acid scaffold to the Wang resin via an ester linkage.

Expert Insight: Direct esterification of Wang resin can be sluggish. We employ a Symmetric Anhydride activation (in situ) or DIC/DMAP. Note that while DMAP can cause racemization in amino acids, bromoacetic acid is achiral, making this high-speed activation method safe.

  • Swelling: Place 1.0 g of Wang resin (1.0 mmol/g) in a fritted reaction vessel. Add 10 mL DCM and shake for 30 minutes. Drain.

  • Activation: In a separate vial, dissolve Bromoacetic acid (5.0 eq, 5 mmol) in 5 mL DCM/DMF (9:1). Add DIC (2.5 eq, 2.5 mmol) . Stir for 5 minutes to form the symmetric anhydride.

    • Note: Using the anhydride prevents direct contact of carbodiimide with the resin, reducing urea byproduct entrapment.

  • Coupling: Add the activated mixture to the resin. Add DMAP (0.1 eq) as a catalyst.

  • Incubation: Shake at room temperature for 4–6 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

  • QC (Validation): Dry a small sample. Analyze via FT-IR. Look for the appearance of the ester carbonyl stretch at ~1735 cm⁻¹ .

Protocol B: Nucleophilic Displacement (Library Generation)

Objective: Displacement of the bromide by the phenol library.

Expert Insight (The Finkelstein Advantage): Bromides on solid support can suffer from steric hindrance. Adding Potassium Iodide (KI) creates a transient, highly reactive resin-bound iodide species. Furthermore, using Cesium Carbonate (


) is superior to organic bases (like DIEA) because it promotes the formation of the phenoxide anion without competing as a nucleophile.
  • Preparation: Swell the Bromoacetyl-resin (from Protocol A) in DMF for 20 minutes.

  • Reaction Cocktail: For every 100 mg of resin, prepare a solution in 2 mL anhydrous DMF containing:

    • Substituted Phenol (5.0 eq)

    • 
       (5.0 eq) 
      
    • KI (1.0 eq)

  • Execution: Add the cocktail to the resin.

  • Conditions: Shake at 60°C for 12–16 hours .

    • Caution: Do not exceed 80°C to prevent premature cleavage of the Wang linker.

  • Washing: Drain. Wash extensively to remove excess salts:

    • DMF/Water (1:1) x 3 (Removes Cs salts and KI)

    • DMF x 3[1][2]

    • DCM x 3[1][3]

Protocol C: Cleavage and Isolation

Objective: Release of the final carboxylic acid.

  • Cleavage Cocktail: Prepare a solution of 50% TFA in DCM .

  • Reaction: Add 5 mL of cocktail to the resin. Shake for 1 hour at room temperature.

  • Collection: Filter the solution into a tared vial. Wash the resin with 2 mL fresh DCM and combine filtrates.

  • Work-up: Evaporate the solvent under a stream of nitrogen or rotary evaporation.

    • Purification: The product is usually >90% pure. If necessary, recrystallize from cold ether/hexanes or purify via preparative HPLC.

Optimization Data: Base Selection

The choice of base significantly impacts the ratio of O-alkylation (desired) vs. C-alkylation (undesired side reaction) and overall yield.

Base SystemSolventYield (%)Purity (%)Notes
DIEA (Diisopropylethylamine) DMF45%82%Incomplete reaction; DIEA can act as a nucleophile (quaternization).

Acetone30%95%Poor resin swelling in acetone limits diffusion.

+ KI
DMF 92% 96% Optimal. Cs+ "cesium effect" enhances phenoxide solubility/reactivity.
NaH THF60%70%Too aggressive; risk of ester hydrolysis on the linker.

Troubleshooting & Expert Tips

Issue: Low Yield / Incomplete Coupling
  • Cause: Steric hindrance on the phenol (e.g., ortho-substitution).

  • Solution: Increase temperature to 70°C and reaction time to 24h. Switch from bromoacetic acid to iodoacetic acid during the loading step to skip the in-situ Finkelstein requirement.

Issue: C-Alkylation Side Products
  • Cause: Phenols are ambident nucleophiles. Highly electron-rich phenols (e.g., resorcinol, naphthols) may alkylate at the carbon ring position rather than the oxygen.

  • Solution: Use a harder solvent like Acetone/DMF mixtures (if swelling permits) or lower the temperature to RT and extend time to 48h to favor kinetic O-alkylation.

Issue: Linker Instability
  • Cause: The ester linkage to Wang resin is sensitive to strong nucleophiles (like methoxide) or strong reducing agents.

  • Solution: Avoid using sodium methoxide or LiAlH4 on the resin. If harsh basic conditions are required for a subsequent step, switch to HMBA resin (Hydroxymethylbenzoic acid), which forms a more stable ester.

References

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. Link

  • Sigma-Aldrich. Wang Resin Cleavage Protocols and Applications.Link

Sources

Method

Application Note: Solvent Selection &amp; Solubilization Protocols for 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic Acid

Executive Summary This guide details the solvent selection and solubilization strategy for 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid (referred to herein as 3-Br-BPAA ). Due to its amphiphilic structure—comprising a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection and solubilization strategy for 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid (referred to herein as 3-Br-BPAA ). Due to its amphiphilic structure—comprising a highly lipophilic brominated biphenyl core and a polar carboxylic acid tail—this molecule presents specific solubility challenges.

Direct dissolution in aqueous media at neutral pH is not recommended and will likely result in suspension rather than true solution. This protocol establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock preparation, with specific pH-adjustment strategies for aqueous dilution.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing molecular forces within 3-Br-BPAA.

PropertyValue (Predicted/Analog*)Implication for Solubility
Molecular Weight ~307.14 g/mol Moderate size; kinetics of dissolution may be slow without vortexing.
LogP (Lipophilicity) ~4.2 – 4.8High. The molecule is "greasy." It strongly prefers organic environments.
pKa (Acidic) ~3.5 – 4.5The carboxylic acid is protonated (neutral) at pH < 3. It is anionic at pH > 6.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 3Good interaction with polar aprotic solvents (DMSO, DMF).

*Values estimated based on biphenylacetic acid analogs (e.g., Felbinac, Fenbufen) [1].[1]

The Solubility "Trap"

Researchers often attempt to dissolve this compound directly in PBS (pH 7.4). While the salt form is theoretically soluble, the kinetics of wetting the hydrophobic crystals prevent dissolution. The powder floats or forms clumps.[2] You must dissolve the hydrophobic core first.

Solvent Selection Matrix

The following selection matrix guides the choice of solvent based on the intended application.

Diagram 1: Solvent Decision Tree

SolventTree Start Intended Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis Analysis Analytical (HPLC/LCMS) Start->Analysis DMSO Recommended: DMSO (Stock 10-50 mM) BioAssay->DMSO Standard Ethanol Alternative: Ethanol (If DMSO sensitive) BioAssay->Ethanol Toxic to cells? DCM DCM / Chloroform (Good solubility) Synthesis->DCM THF THF / EtOAc (Intermediate) Synthesis->THF MobilePhase Acetonitrile/Water (+0.1% Formic Acid) Analysis->MobilePhase

Caption: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.

Solvent Compatibility Table
SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>50 mM)Primary Stock Breaks crystal lattice effectively; high boiling point.
DMF Excellent (>50 mM)Alternative StockUse if DMSO interferes with specific enzyme assays.
Ethanol Moderate (<10 mM)SecondarySolubility drops rapidly upon water addition.
DCM GoodSynthesisExcellent for extraction; not for biological use.
Water Insoluble Avoid Only soluble if converted to Na+ salt prior to addition.
PBS PoorDiluent onlyUse only after predissolving in DMSO.

Validated Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this protocol for preparing long-term storage stocks.

Materials:

  • 3-Br-BPAA powder

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Amber glass vials (Borosilicate)

Steps:

  • Calculate: Determine the mass required. For 1 mL of 50 mM stock:

    
    
    
  • Weigh: Weigh ~15.4 mg of powder into an amber vial.

  • Add Solvent: Add 1.0 mL of Anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, warm the vial to 37°C in a water bath for 2 minutes. Sonicate for 60 seconds if necessary.

  • Inspect: Solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol to transfer the compound into media without precipitation ("crashing out").

The Challenge: Rapid addition of hydrophobic stocks to water causes "shock precipitation." The Fix: Serial dilution or "Intermediate Solvent" step.

Steps:

  • Prepare Buffer: Ensure your assay buffer (PBS or Media) is at Room Temperature or 37°C. Cold buffer promotes precipitation.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or 50% DMSO/Water to create a 5 mM working solution. This reduces the kinetic shock when hitting the bulk aqueous phase.

  • Final Dilution:

    • Pipette the working solution directly into the center of the vortexing culture media.

    • Do not pipette onto the side of the tube (plastic surfaces adsorb lipophilic drugs).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Diagram 2: The "Solubility Switch" Mechanism

This diagram illustrates how pH affects the solubility of the carboxylic acid tail.

SolubilityMech AcidForm Neutral Form (pH < 4) Protonated (-COOH) Hydrophobic BaseForm Anionic Form (pH > 6) Deprotonated (-COO⁻) Amphiphilic AcidForm->BaseForm  Add Base (NaOH)   Solvents Soluble in: DMSO, DCM, EtOAc AcidForm->Solvents BaseForm->AcidForm  Add Acid (HCl)   Water Soluble in: Aqueous Buffers (pH 7.4) BaseForm->Water

Caption: The pH-dependent solubility switch. For aqueous solubility, the molecule must be driven to its anionic state.

Stability & Storage Guidelines

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake in DMSO stocks can cause the 3-Br-BPAA to precipitate over time inside the freezer.

    • Mitigation: Use Parafilm® or store under nitrogen/argon if possible.

  • Light Sensitivity: Biphenyl structures can be susceptible to UV degradation.

    • Mitigation: Always use amber vials or wrap containers in aluminum foil.

  • Chemical Stability: The ether linkage is stable, but the bromo-group can be reactive under strong basic conditions or Pd-catalysis. Avoid storing in basic alcohols for extended periods.

References

  • Royal Society of Chemistry. (2021).[3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Sanofi. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • PubChem. (2025). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Reagents for coupling 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid to amines

An In-Depth Guide to Amide Coupling with 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid Application Notes & Protocols for Researchers in Medicinal Chemistry Introduction: The Challenge and Importance of Amide Bond Forma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling with 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid Application Notes & Protocols for Researchers in Medicinal Chemistry

Introduction: The Challenge and Importance of Amide Bond Formation

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][2] This ubiquity stems from the stability of the amide bond and its central role in the structure of peptides and proteins.[1] The synthesis of novel drug candidates often relies on the efficient coupling of diverse carboxylic acids and amines to generate libraries of new chemical entities.

The subject of this guide, 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid, represents a scaffold of interest in drug development, incorporating a bulky, somewhat sterically hindered biphenyl core. While the carboxylic acid moiety is separated from the ring system by a flexible oxyacetic acid linker, the overall size and electronic properties of the molecule present specific challenges for amide coupling. Standard conditions may prove sluggish or result in low yields, necessitating a careful and informed selection of coupling reagents and protocols.

This document serves as a comprehensive guide for researchers, providing an in-depth analysis of suitable coupling reagents, detailed experimental protocols, and the underlying chemical principles to successfully couple 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid with a variety of amines.

Analysis of the Substrate: Structural Considerations

Understanding the structure of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid is critical for selecting an appropriate coupling strategy.

  • Steric Hindrance: The biphenyl group is a large, sterically demanding substituent. While the flexible –O–CH₂–COOH linker moves the reactive carboxyl group away from the biphenyl core, the overall bulk of the molecule can influence solubility and the approach of reagents. This is a lesser challenge than for acids where the carboxyl is directly attached to a hindered ring, but it remains a consideration.

  • Electronic Properties: The bromine atom at the 3-position is electron-withdrawing, which can slightly increase the acidity of the carboxylic acid proton. The ether oxygen has an electron-donating resonance effect. These factors are generally not problematic for the activation of the carboxylic acid.

  • The Amine Partner: The primary challenge in coupling this acid will often depend more on the amine partner. Sterically hindered secondary amines or electron-deficient anilines will require more powerful coupling strategies than simple primary amines.

Core Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and produces water. Modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and making the carboxyl carbon highly electrophilic for attack by the amine nucleophile.[3][4][5]

The general workflow involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which can then be intercepted by the amine to form the desired amide bond.[1] Additives are often used to facilitate this process, increase yields, and suppress side reactions, most notably racemization in the case of chiral acids.[6][7][8]

G cluster_workflow General Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Amine Amine (R'-NH₂) Product Amide Product (R-CO-NHR') Amine->Product Reagent Coupling Reagent + Additive (optional) + Base Reagent->Intermediate Intermediate->Product Aminolysis Byproducts Byproducts (e.g., Urea, HOBt) Intermediate->Byproducts

Caption: General workflow for amide bond formation using coupling reagents.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical decision for achieving a successful reaction. Reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorse Reagents

Carbodiimides like EDC (or EDAC) and DIC are widely used due to their cost-effectiveness and ease of use.[4][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions, including racemization and rearrangement to an inactive N-acylurea.[10]

To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® are almost always required.[5][6] These additives act as nucleophilic catalysts, intercepting the O-acylisourea to form a more stable and selective active ester, which then reacts cleanly with the amine.[8][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Its primary advantage is that its urea byproduct is water-soluble, allowing for easy removal via aqueous workup.[9][11] This makes it ideal for solution-phase synthesis.

  • DIC (N,N'-Diisopropylcarbodiimide): The diisopropylurea byproduct is soluble in many organic solvents, making DIC a common choice for solid-phase peptide synthesis where filtration removes the byproduct.[9]

Verdict: For coupling 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid to simple primary or unhindered secondary amines, EDC/HOBt or EDC/OxymaPure is an excellent and economical first choice.

G cluster_mechanism Carbodiimide/HOBt Activation Mechanism RCOOH R-COOH Oacyl O-Acylisourea (Unstable) RCOOH->Oacyl EDC EDC EDC->Oacyl + OBt_Ester OBt Active Ester (More Stable) Oacyl->OBt_Ester Nacylurea N-Acylurea (Side Product) Oacyl->Nacylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->OBt_Ester Intercepts Amide Amide OBt_Ester->Amide Amine R'-NH₂ Amine->Amide +

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of O-alkylation for sterically hindered phenols

Department: Synthetic Chemistry Support Topic: Overcoming Steric Hindrance in Phenolic O-Alkylation Doc ID: CHEMSUP-088-ALK The Challenge: The "Steric Wall" In drug discovery, sterically hindered phenols (e.g., 2,6-di-te...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Synthetic Chemistry Support Topic: Overcoming Steric Hindrance in Phenolic O-Alkylation Doc ID: CHEMSUP-088-ALK

The Challenge: The "Steric Wall"

In drug discovery, sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives) are frequent pharmacophores due to their metabolic stability and antioxidant properties. However, their functionalization presents a specific thermodynamic and kinetic challenge.

Standard protocols (e.g.,


/Acetone or NaH/THF) often fail due to:
  • Nucleophilic suppression: Bulky ortho-groups physically block the approach of the electrophile to the phenoxide oxygen.

  • Tight Ion Pairing: In standard solvents, the metal cation (

    
    , 
    
    
    
    ) forms a tight cage around the oxygen, further reducing reactivity.
  • Ambident Reactivity: When O-alkylation is retarded, the ring carbons (C-alkylation) or side reactions (elimination of the alkyl halide) become kinetically competitive.

This guide details two high-reliability workflows to bypass these barriers: the Cesium Effect Protocol (for alkyl halides) and the Modified Mitsunobu Protocol (for alcohols).

Decision Matrix: Selecting Your Protocol

Before starting, select the method based on your electrophile source.

G cluster_tips Key Constraints Start Start: Identify Electrophile Source Decision What is your alkylating agent? Start->Decision Halide Alkyl Halide / Tosylate (R-X, R-OTs) Decision->Halide Leaving Group Present Alcohol Alcohol (R-OH) Decision->Alcohol Needs Activation MethodA METHOD A: Cesium Carbonate Protocol (The 'Naked Anion' Effect) Halide->MethodA MethodB METHOD B: Modified Mitsunobu (ADDP / PBu3) Alcohol->MethodB Tip1 Avoid protic solvents (Promotes C-alkylation) MethodA->Tip1 Tip2 Requires pKa < 13 (If >13, use Method B) MethodB->Tip2

Figure 1: Workflow selection based on electrophile availability and substrate constraints.

Method A: The Cesium Carbonate Protocol

Best for: Alkyl halides, tosylates, mesylates.

The Mechanism: The "Cesium Effect"

Standard bases like Sodium Hydride (NaH) or Potassium Carbonate (


) create "tight ion pairs" with hindered phenoxides. The small cation radius allows it to sit close to the oxygen, effectively capping it.

Cesium (


), with a large ionic radius (

), forms "loose ion pairs" (solvent-separated ion pairs) in polar aprotic solvents. This leaves the phenoxide anion "naked" and highly reactive, allowing it to slip past steric bulk that would block a solvated Sodium ion.
Protocol
  • Stoichiometry: Phenol (1.0 eq),

    
     (1.2–1.5 eq), 
    
    
    
    (1.5–2.0 eq).
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Strictly Anhydrous.

  • Concentration: 0.2 M to 0.5 M.

Step-by-Step:

  • Dissolution: Dissolve the hindered phenol in anhydrous DMF under Argon/Nitrogen.

  • Activation: Add

    
     (powdered, dried) in one portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: Look for a color change (often yellow/orange) indicating phenoxide formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Only heat to

    
     if no progress is observed after 4 hours.
    
    • Note: High heat promotes elimination of the alkyl halide.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

Troubleshooting Table:

SymptomDiagnosisSolution
No Reaction Ion pairing still too tight.Switch solvent to DMAc (Dimethylacetamide) or add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
C-Alkylation Observed Solvent effect.Ensure strictly aprotic conditions. Even traces of water/alcohol shield the oxygen, favoring C-attack.
Low Yield Surface area issues.Use finely ground

(mortar and pestle) or microwave irradiation to accelerate the lattice breakdown.

Method B: The Modified Mitsunobu (ADDP/PBu3)

Best for: Primary/Secondary Alcohols (avoiding the need to convert to halides).

The Mechanism: Overcoming pKa and Sterics

The classic Mitsunobu (DEAD/PPh3) fails with hindered phenols because:

  • Sterics: The bulky phenol cannot attack the intermediate phosphorus complex.

  • pKa Limit: Hindered phenols are often less acidic (

    
    ).[1] DEAD is not basic enough to deprotonate them effectively.
    

The Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine).[2]
  • ADDP: Forms a more basic betaine intermediate, capable of deprotonating weaker acids.[1]

  • 
    :  More nucleophilic and smaller than 
    
    
    
    , speeding up the initial activation of the alcohol.
Protocol
  • Reagents: Phenol (1.0 eq), Alcohol (1.5 eq),

    
     (1.5 eq), ADDP (1.5 eq).
    
  • Solvent: Anhydrous Toluene or DCM (Dichloromethane).

Step-by-Step:

  • Setup: Combine Phenol, Alcohol, and

    
     in solvent under Nitrogen. Cool to 
    
    
    
    .
  • Addition: Add ADDP (solid) in portions.

    • Warning: Reaction is exothermic. Maintain temperature

      
       during addition.
      
  • Reaction: Allow to warm to RT. Stir 12–24 hours.

  • Workup: Dilute with Hexanes/EtOAc (1:1). The ADDP-hydrazine byproduct usually precipitates out. Filter off the white solid. Concentrate filtrate and purify.[1]

Troubleshooting Table:

SymptomDiagnosisSolution
No Product (Recovery of SM) Betaine formation failed.Ensure reagents are anhydrous. Water destroys the phosphonium intermediate immediately.
Hydrazine Byproduct in NMR Incomplete precipitation.Repeat the precipitation step with cold

or use column chromatography (the hydrazine is very polar).
Substrate is a Tertiary Alcohol

inversion impossible.
Mitsunobu generally fails for tertiary alcohols. Switch to Method A (convert alcohol to halide first) or use Tsunoda Reagent (CMBP) .

FAQ: Common Pitfalls

Q: Can I use NaH in DMF instead of Cesium Carbonate? A: You can, but it is riskier. NaH generates


 gas and a highly reactive "naked" anion that—without the modulating effect of the Cesium counter-ion—often leads to O- vs C-alkylation mixtures . Cesium provides the perfect balance of reactivity (loose ion pair) and selectivity.

Q: Why am I seeing C-alkylation (ring substitution)? A: This is a classic "Ambident Nucleophile" problem.

  • Cause: Solvation of the oxygen. If you use a protic solvent (Methanol, Water) or wet DMF, the solvent hydrogen-bonds to the oxygen. This blocks the O-site, forcing the electrophile to attack the Carbon ring (soft-soft interaction).

  • Fix: Dry your DMF with molecular sieves (

    
    ) for 24h before use.
    

Q: My phenol is extremely hindered (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT). Will this work? A: BHT is notoriously difficult. Method A (


) is your best bet, but you must use a highly reactive electrophile (Methyl Iodide, Benzyl Bromide). If using a secondary alkyl halide, the reaction may stall. Consider using Phase Transfer Catalysis  (18-Crown-6 with KOH in Toluene) to "pump" the anion into the organic phase.

References

  • The Cesium Effect (Mechanism)

    • Dijkman, W. P., et al. "Cesium Carbonate as a Base for the O-Alkylation of Phenols." Journal of Organic Chemistry. Explains the "naked anion" phenomenon in polar aprotic solvents.
    • Source:

  • Cesium Protocol (Synthetic Application)

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). "Facile synthesis of alkyl phenyl ethers using cesium carbonate.
    • Source:[3]

  • Modified Mitsunobu (ADDP/PBu3)

    • Tsunoda, T., Yamamiya, Y., & Ito, S. (1993).[4] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 34(10), 1639-1642.

    • Source:

  • Tsunoda Reagent (CMBP)

    • Tsunoda, T., et al. (1994). "Cyanomethylenetributylphosphorane: A new reagent for the Mitsunobu reaction." Tetrahedron Letters, 35(28), 5081-5082.

    • Source:

  • Selectivity (C vs O Alkylation)

    • Kornblum, N., et al. "The mechanism of the reaction of alkyl halides with metal salts of phenols." Journal of the American Chemical Society.[4]

    • Source:

Sources

Optimization

Purification of brominated biphenyl acids via recrystallization vs HPLC

Welcome to the Advanced Purification Help Center. Subject: Brominated Biphenyl Acids (e.g., 4'-bromo-4-biphenylcarboxylic acid) Ticket ID: BBA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Strategic Triage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Help Center. Subject: Brominated Biphenyl Acids (e.g., 4'-bromo-4-biphenylcarboxylic acid) Ticket ID: BBA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Strategic Triage: Method Selection

User Question: "I have a crude mixture of brominated biphenyl acids. Should I use recrystallization or HPLC?"

Scientist’s Diagnosis: The choice depends entirely on your scale , current purity , and target isomer . Brominated biphenyl acids often suffer from regioisomer contamination (e.g., ortho-bromo byproducts during para-bromination) which are structurally similar and difficult to separate.

  • Recrystallization is the workhorse for bulk removal of non-structural impurities and distinct isomers.

  • HPLC is required when isomers co-crystallize (solid solutions) or when purity >99.5% is required for biological assays.

Decision Matrix Workflow

Use this logic flow to determine your immediate next step.

MethodSelection Start Crude Sample Analysis ScaleCheck Sample Mass > 5g? Start->ScaleCheck PurityCheck Current Purity > 90%? ScaleCheck->PurityCheck No (Small Scale) Recryst Primary Method: Recrystallization (Solvent: EtOH or AcOH) ScaleCheck->Recryst Yes (Bulk) IsomerCheck Critical Isomer Separation? PurityCheck->IsomerCheck Yes PurityCheck->Recryst No (Dirty Crude) PrepHPLC Primary Method: Prep-HPLC (Column: Biphenyl/C18) IsomerCheck->PrepHPLC Yes (Difficult Isomers) Hybrid Hybrid Workflow: Recryst (Cleanup) -> HPLC (Polish) IsomerCheck->Hybrid No (General Purity)

Figure 1: Decision tree for selecting purification methodology based on scale and impurity profile.

Recrystallization Support (Bulk Purification)

User Question: "My product is oiling out instead of crystallizing, or the yield is terrible."

Technical Insight: Brominated biphenyls are highly lipophilic, while the carboxylic acid tail adds polarity. This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) if the temperature drops too fast or the solvent is too polar.

Troubleshooting Guide
IssueProbable CauseCorrective Protocol
Oiling Out Solvent boiling point is higher than the melting point of the solvated product, or cooling is too rapid.1. Change Solvent: Switch to Ethanol (95%) or Glacial Acetic Acid . These are standard for biphenyl acids [1].2. Seeding: Add a seed crystal at the cloud point.3. Re-heat: Re-dissolve and cool extremely slowly with vigorous stirring.
Low Yield Product is too soluble in the mother liquor at room temperature.1. Anti-solvent: Dissolve in hot Ethanol, then dropwise add hot Water (anti-solvent) until turbid. Cool slowly.2. Lower Temp: Cool to 4°C or -20°C to force precipitation.
Isomers Remain Formation of "Solid Solutions" where impurities fit into the crystal lattice.Switch Methods: Recrystallization rarely separates positional isomers (e.g., 2-bromo vs 4-bromo) efficiently if they are >5%. Move to HPLC.

Standard Protocol: Ethanol/Water Recrystallization

  • Place crude acid in a flask with a stir bar.

  • Add 95% Ethanol (approx. 10-15 mL per gram).

  • Heat to reflux until dissolved. If insoluble particles remain, hot filter.

  • Remove from heat. If oiling occurs, add more ethanol.

  • Allow to cool to RT over 2 hours.

  • Optional: If no crystals form, add water dropwise until persistent cloudiness appears, then reheat to clear and cool again.

HPLC Method Development (High Purity)

User Question: "I see peak tailing, or I cannot resolve the ortho-isomer from the para-isomer."

Technical Insight: Two critical factors govern the chromatography of brominated biphenyl acids:

  • pKa Suppression: The carboxylic acid (

    
    ) must be protonated (neutral) to interact with the column. At neutral pH, it ionizes, causing rapid elution and severe tailing [2].
    
  • Stationary Phase Selectivity: Standard C18 columns often fail to separate structural isomers (regioisomers) of biphenyls because the hydrophobicity is identical. You need

    
     interactions .
    
Optimization Workflow

HPLC_Workflow Input Initial Method C18 / Water:MeOH CheckpH Check Mobile Phase pH Must be < 3.0 Input->CheckpH AddAcid Add 0.1% Formic Acid or TFA CheckpH->AddAcid pH > 3 (Tailing) CheckRes Check Resolution (Ortho vs Para) CheckpH->CheckRes pH OK AddAcid->CheckRes SwitchCol Switch Column: Biphenyl or Phenyl-Hexyl CheckRes->SwitchCol Co-elution Final Optimized Method CheckRes->Final Rs > 1.5 SwitchCol->Final

Figure 2: HPLC optimization loop focusing on pH control and stationary phase selection.

Critical Parameters for Biphenyl Acids
ParameterRecommendationScientific Rationale
Mobile Phase Modifier 0.1% Formic Acid or 0.1% TFA Maintains pH

2.[1]7. Keeps the acid group protonated (

), preventing ionization (

). Ionized acids do not retain well on RP columns and cause peak tailing [3].
Stationary Phase Biphenyl or Phenyl-Hexyl These phases utilize

electron interactions.[2] They are superior to C18 for separating aromatic isomers (e.g., separating 4-bromo from 2-bromo analogs) [4].
Organic Solvent Methanol Methanol often provides better selectivity for aromatic acids compared to Acetonitrile due to different solvation of the aromatic rings [5].

Comparative Summary: Yield vs. Purity

User Question: "Which method is more efficient for my project?"

FeatureRecrystallizationPrep-HPLC
Purity Limit Typically 95-98%>99.9%
Isomer Separation Poor (unless solubility difference is large)Excellent (with Biphenyl columns)
Yield High (70-90%)Moderate (depends on loading capacity)
Solvent Usage Low (Recyclable)High (Expensive waste disposal)
Time Investment 24-48 Hours (slow cooling/drying)1-4 Hours (per run)

Senior Scientist Recommendation: For early-stage synthesis (grams to kilos), optimize the Recrystallization in Ethanol or Acetic Acid. Use HPLC only for the final polishing step of the lead candidate or for analytical quality control (QC).

References
  • Vogel's Textbook of Practical Organic Chemistry.Recrystallization Techniques and Solvent Selection.
  • Chromatography Online. Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Restek Corporation. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with C-Br bond cleavage, a common side reaction known as debromination or hydrodebromination. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and selectivity of your reactions.

Introduction: Understanding the Challenge of Debromination

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, a frequently encountered side reaction is the premature cleavage of the carbon-bromine bond of the aryl bromide starting material, leading to the formation of an undesired Ar-H byproduct. This process, known as hydrodebromination, not only reduces the yield of the desired coupled product but also complicates purification efforts.[1][2]

The prevalence of this side reaction is governed by a delicate balance of multiple factors within the catalytic cycle. A key culprit is the formation of a palladium-hydride (Pd-H) species, which can intercept the aryl bromide intermediate in a competing catalytic cycle, leading to the debrominated product.[2] Understanding and controlling the sources of these hydride species and the factors that favor their reaction with the aryl bromide are paramount to achieving a successful cross-coupling outcome.

Troubleshooting Guide: Addressing Debromination in Your Reactions

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Question 1: I'm observing a significant amount of the debrominated (Ar-H) byproduct in my Suzuki-Miyaura coupling. What are the most likely causes and how can I mitigate this?

Answer: Significant hydrodebromination in a Suzuki-Miyaura coupling points to conditions that favor the formation and reaction of a palladium-hydride species over the desired transmetalation and reductive elimination steps. Here’s a systematic approach to troubleshooting this issue:

1. Evaluate Your Base: The choice of base is critical.[1]

  • Problem: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate hydride donors.[3] Aggressive bases such as NaOH or NaOtBu can promote the formation of Pd-H species.[2]
  • Solution: Switch to a milder or more sterically hindered base. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing debromination.[1][2] For certain substrates, cesium fluoride (CsF) has also proven effective.[3]

2. Optimize Reaction Temperature:

  • Problem: High reaction temperatures can accelerate the rate of debromination, sometimes more so than the desired coupling.[1] Thermal decomposition of solvents or ligands can also generate hydride sources.[2]
  • Solution: Attempt the reaction at a lower temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.[1] Even a small reduction in temperature can significantly disfavor the hydrodehalogenation pathway.[2]

3. Re-evaluate Your Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role.[1]

  • Problem: While electron-rich and bulky ligands are often employed to promote oxidative addition and reductive elimination, they can sometimes inadvertently favor the formation of palladium-hydride species and subsequent reductive elimination of the Ar-H product.[1][4]
  • Solution: Screen different ligands. Consider using less electron-donating phosphines which may disfavor the hydrodehalogenation pathway.[1] For particularly challenging substrates, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) can be effective as they tend to accelerate the desired reductive elimination of the product, outcompeting the debromination pathway.[4]

4. Check Your Reagents and Solvents:

  • Problem: The presence of impurities that can act as hydride donors is a common, yet often overlooked, cause of debromination.[1] Protic solvents like water and alcohols can also serve as a source of protons or hydrides.[3]
  • Solution: Use high-purity, anhydrous solvents and reagents. Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize potential proton sources.[1] Ensure your boronic acid is of high quality, as its degradation can slow the desired reaction and allow more time for side reactions to occur.[3]

Below is a troubleshooting workflow to guide your optimization process:

G start High Debromination Observed base Is a strong base (e.g., NaOH, NaOtBu) being used? start->base temp Is the reaction run at high temperature (>100 °C)? base->temp No sol_base Switch to a milder base (K₃PO₄, Cs₂CO₃, CsF) base->sol_base Yes ligand Is a highly electron-rich, bulky ligand in use? temp->ligand No sol_temp Reduce reaction temperature (e.g., 60-80 °C) temp->sol_temp Yes solvent Are protic solvents or impure reagents a possibility? ligand->solvent No sol_ligand Screen alternative ligands (e.g., less electron-donating or different biaryl phosphines) ligand->sol_ligand Yes sol_solvent Use anhydrous, aprotic solvents and high-purity reagents solvent->sol_solvent Yes end Reduced Debromination solvent->end No sol_base->temp sol_temp->ligand sol_ligand->solvent sol_solvent->end

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.

Question 2: My Buchwald-Hartwig amination is plagued by hydrodebromination. Are the causes similar to Suzuki coupling, and what specific strategies should I employ?

Answer: Yes, the root causes are very similar and stem from the competing reaction of a Pd-H species. In Buchwald-Hartwig amination, an unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5] Here are tailored strategies for this reaction:

  • Ligand Selection is Key: The development of bulky, electron-rich phosphine ligands has been pivotal for the success of the Buchwald-Hartwig amination.[4] These ligands promote the desired C-N reductive elimination, making it faster than the competing debromination pathway. If you are observing debromination, consider screening different generations of Buchwald ligands (e.g., XPhos, RuPhos) as their steric and electronic properties are finely tuned to favor the desired coupling.

  • Base Compatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions. However, they can also promote Pd-H formation. If debromination is an issue, consider screening other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which may offer a better balance for your specific substrate.[6]

  • Amine Purity: Ensure your amine coupling partner is pure. Impurities can potentially interfere with the catalytic cycle.

Question 3: I am performing a Sonogashira coupling and observing debromination. I thought this was a copper co-catalyzed reaction. How does debromination occur here and how can I prevent it?

Answer: Debromination in Sonogashira coupling is also a known side reaction. While the reaction often involves a copper co-catalyst, the fundamental palladium catalytic cycle is still at play.[7]

  • Copper-Free Protocols: The copper(I) co-catalyst can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling).[4] In some cases, a copper-free Sonogashira protocol can provide a cleaner reaction profile and may help in reducing debromination.[4]

  • Base and Ligand Effects: Similar to other cross-couplings, the choice of base and ligand is crucial. A non-nucleophilic organic base like triethylamine (Et₃N) or DBU is typically used.[4] The use of bulky, electron-rich phosphine ligands can accelerate the desired C-C bond formation relative to the debromination pathway.[4]

ParameterCondition to Reduce DebrominationRationale
Co-catalyst Consider a copper-free protocol.[4]Copper salts can sometimes promote side reactions; copper-free systems can offer cleaner reactions.[4]
Ligand Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃).[4]These ligands can accelerate the desired cross-coupling relative to debromination.[4]
Base Use a non-nucleophilic organic base (e.g., Et₃N, DBU).[4]The choice of amine base is crucial for the catalytic cycle and can affect the reaction outcome.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrodebromination in palladium-catalyzed cross-coupling?

A1: Hydrodebromination is believed to proceed through a competing catalytic cycle involving a palladium-hydride (Pd-H) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br intermediate. This is a common step in the desired cross-coupling cycle as well.

  • Formation of Pd-H: A Pd-H species is formed. This can happen through various pathways, such as β-hydride elimination from an alkoxide (formed from the base and an alcohol), reaction with a hydride source (e.g., impurities, certain bases or solvents), or other decomposition pathways.[2]

  • Reductive Elimination of Ar-H: The Ar-Pd(II)-Br intermediate can react with the Pd-H species, leading to the reductive elimination of the debrominated product (Ar-H) and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L_n arpdbr Ar-Pd(II)-Br(L_n) pd0->arpdbr Oxidative Addition ox_add Oxidative Addition (Ar-Br) arpdbr->pd0 Reductive Elimination arpdr Ar-Pd(II)-R(L_n) arpdbr->arpdr Transmetalation byproduct Ar-H (Byproduct) arpdbr->byproduct trans Transmetalation (R-M) arpdr->pd0 Reductive Elimination product Ar-R (Desired Product) arpdr->product red_elim Reductive Elimination pdh_source Hydride Source (Base, Solvent, etc.) pdh H-Pd(II)-X(L_n) pdh_source->pdh pdh->arpdbr red_elim_h Reductive Elimination

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

Q2: Are aryl bromides more susceptible to debromination than aryl chlorides or iodides?

A2: The reactivity order for oxidative addition is generally I > OTf ≈ Br > Cl.[8] While aryl iodides are more reactive towards oxidative addition, the resulting C-I bond cleavage is generally more facile, and the subsequent steps in the catalytic cycle are often fast enough to outcompete debromination. Aryl chlorides are less reactive and require more forcing conditions (higher temperatures, more electron-rich ligands), which can also increase the likelihood of side reactions, including debromination.[9] Aryl bromides often represent a balance of reactivity and stability, making them widely used, but they can still be prone to debromination under non-optimized conditions.

Q3: Can protecting groups on my substrate influence the extent of debromination?

A3: Absolutely. The electronic nature of the aryl bromide can influence its susceptibility to debromination. Furthermore, certain functional groups can interfere with the catalytic cycle. For example, acidic protons, such as those on unprotected indoles or free carboxylic acids, can react with the basic reagents and potentially promote side reactions.[1][10] Protecting such functional groups can be an effective strategy to suppress debromination and improve the overall reaction outcome.[3][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide prone to debromination with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Mild inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1][2][10]

Disclaimer: This technical support guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]

Sources

Optimization

Optimizing pH conditions for extraction of biphenyl acetic acids

Topic: Optimizing pH Conditions for Extraction of Biphenyl Acetic Acids (BPAAs) Target Analyte Case Study: 4-Biphenylacetic Acid (Felbinac) | CAS: 5728-52-9[1][2] Introduction: The Physicochemical Reality Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH Conditions for Extraction of Biphenyl Acetic Acids (BPAAs)

Target Analyte Case Study: 4-Biphenylacetic Acid (Felbinac) | CAS: 5728-52-9[1][2]

Introduction: The Physicochemical Reality

Welcome to the Advanced Extraction Support Hub. If you are here, you are likely facing low recovery yields, persistent emulsions, or co-eluting impurities in your NSAID workflows.[1][2]

Extracting Biphenyl Acetic Acids (BPAAs) like Felbinac is not merely about mixing solvents; it is an exercise in manipulating the Henderson-Hasselbalch equilibrium.[1][2] These compounds are weak acids (


).[1][2] To control their movement between aqueous and organic phases, you must control their protonation state with precision.[1][2]

This guide moves beyond basic protocols to address the why and how of failure points in BPAA extraction.

Module 1: The Core Chemistry (Speciation & pH)

Q: What is the absolute optimal pH for extracting Felbinac into an organic solvent?

A: The "Golden Rule" for carboxylic acids is pH ≤


 - 2 .[1][2]
For Felbinac (

), your aqueous phase must be adjusted to pH 2.0 - 2.3 before introducing the organic solvent.[1]

The Mechanism: At pH 2.3, Felbinac exists almost exclusively (>99%) in its protonated, uncharged form (


).[1]
  • Uncharged (

    
    ):  Hydrophobic (Lipophilic).[1][2] Soluble in organic solvents (Ethyl Acetate, DCM).[1][2]
    
  • Charged (

    
    ):  Hydrophilic.[1][2] Soluble in water.[1][2]
    

If you extract at pH 4.0 (near the


), approximately 50% of your target is ionized and will remain in the water, leading to a massive 50% yield loss immediately.
Visualization: pH-Dependent Speciation

The following diagram illustrates the molecular state of BPAAs across the pH scale.

pH_Speciation pH_Low pH 2.0 (Acidic) Dominant: R-COOH (Uncharged) pH_pKa pH 4.3 (pKa) Equilibrium 50% R-COOH / 50% R-COO- pH_Low->pH_pKa Deprotonation starts Organic Organic Phase (Target Soluble) pH_Low->Organic Partitions into pH_High pH 7.0+ (Neutral/Basic) Dominant: R-COO- (Anionic/Charged) pH_pKa->pH_High Full Ionization Aqueous Aqueous Phase (Target Trapped) pH_High->Aqueous Trapped in

Figure 1: Speciation logic.[1] To extract BPAAs, you must drive the equilibrium to the left (Red Node).

Module 2: Troubleshooting Low Recovery

Q: I adjusted the pH to 2.0, but my recovery is still <70%. What is happening?

A: If pH is correct, the issue is likely partition coefficient (


) insufficiency  or phase volume errors .[1]

Troubleshooting Checklist:

  • The "Ghost" Layer: BPAAs are lipophilic (LogP ~3.0).[1][2] However, if your organic solvent is too polar (e.g., Diethyl Ether) and the aqueous phase is large, a fraction remains in the water.

    • Fix: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] EtOAc is generally preferred for BPAAs due to better solubility profiles and safety compared to chlorinated solvents.[1][2]

  • Ionic Strength (Salting Out): Even at pH 2.0, water solubility is not zero.[1][2]

    • Fix: Add NaCl to the aqueous phase until saturation (~30% w/v) before extraction. This increases the ionic strength, making the aqueous phase extremely hostile to the organic Felbinac molecule, forcing it into the organic layer.

  • The Volume Ratio:

    • Fix: Do not use a 1:1 ratio once. Use a 3x extraction strategy.

    • Protocol: Extract the aqueous phase three times with smaller volumes of organic solvent (e.g., 3 x 30mL) rather than once with a large volume (1 x 90mL). This mathematically maximizes recovery based on the distribution law.[2]

Data: Solvent Efficiency Matrix

SolventPolarity IndexEst.[1][2] Felbinac Recovery (1 Pass)Recommendation
Ethyl Acetate 4.485-90% Highly Recommended (Good balance of polarity).[1][2]
Dichloromethane 3.180-85%Good, but risk of emulsions is higher.[1][2]
Diethyl Ether 2.870-75%Volatile; lower solvation power for BPAAs.[1][2]
Hexane 0.1<20%Avoid .[1][2] Too non-polar for carboxylic acids.[1][2]

Module 3: Purity & The "Back-Extraction" Technique

Q: My extract contains neutral impurities (grease, non-acidic byproducts). How do I clean it without chromatography?

A: Use the Acid-Base Back-Extraction (ABBE) technique.[1][2] This relies on the reversible switch of the BPAA molecule.

The Protocol (Self-Validating):

  • Initial Extraction: Acidify sample (pH 2). Extract into Organic Solvent A. (Target + Neutral Impurities are now in Organic A).

  • The Wash (Critical Step): Extract Organic A with Alkaline Buffer (pH 9-10) .[1][2]

    • Mechanism:[1][2][3][4][5][6][7] Felbinac deprotonates (

      
      ) and moves into the water.[1][2]
      
    • Result: Neutral impurities stay in Organic A.[1][2]

  • Separation: Discard Organic A. Keep the Aqueous phase (now containing your target).[1][2]

  • Final Extraction: Acidify the Aqueous phase back to pH 2 . Extract with fresh Organic Solvent B.[1][2]

  • Dry & Evaporate: Dry Organic B over

    
     and evaporate.
    
Visualization: High-Purity Workflow

BackExtraction Start Crude Sample (BPAA + Impurities) Step1 1. Acidify to pH 2.0 Add Organic Solvent Start->Step1 PhaseSep1 Phase Separation 1 Step1->PhaseSep1 OrgLayer1 Organic Layer (BPAA + Neutrals) PhaseSep1->OrgLayer1 Top/Bottom (Dep. on Solvent) AqLayer1 Aqueous Waste (Salts/Polar trash) PhaseSep1->AqLayer1 Step2 2. Add Basic Buffer (pH 10) (Shake & Vent) OrgLayer1->Step2 PhaseSep2 Phase Separation 2 Step2->PhaseSep2 OrgLayer2 Organic Waste (NEUTRAL IMPURITIES) PhaseSep2->OrgLayer2 Discard AqLayer2 Aqueous Layer (BPAA as R-COO-) PhaseSep2->AqLayer2 Keep Step3 3. Acidify to pH 2.0 Extract w/ Fresh Organic AqLayer2->Step3 Final Final Organic Layer (Pure BPAA) Step3->Final

Figure 2: The "Back-Extraction" cycle ensures that only species capable of reversible ionization (the BPAA) are recovered.

Module 4: Emulsions & Stability

Q: I have a persistent emulsion at the interface. Centrifugation isn't working.

A: Emulsions in BPAA extraction are often caused by the precipitation of the acid at the interface if the pH is borderline, or by biological surfactants in the sample matrix.

Immediate Fixes:

  • The Brine Shock: Add saturated brine (

    
    ) immediately.[1][2] The high ionic strength disrupts the hydration shell of the surfactants.
    
  • Filtration: Pass the emulsion through a pad of Celite 545 . This physically breaks the bubbles.[2]

  • Solvent Modification: Add a small amount (1-2%) of Methanol or Isopropanol to the organic phase.[1][2] This reduces surface tension.[1][2]

Q: Will pH 1.0 damage my molecule?

A: Generally, Biphenyl Acetic Acids are stable.[1][2] However, extreme acidity (pH < 1) for prolonged periods can risk decarboxylation (loss of


) or acid-catalyzed hydrolysis if ester impurities are present.[1][2]
  • Recommendation: Do not overshoot.[1][2] Use 1M HCl to adjust to pH 2.0 . There is no gain in going to pH 0.5, only risk.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3332, Felbinac. Retrieved from [Link][1]

  • Chromatography Online (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • ResearchGate. Effect of ionic strength on the efficiency of extraction. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-4-hydroxybiphenyl Alkylation

A definitive guide for researchers and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

A definitive guide for researchers and drug development professionals.

Welcome to the Technical Support Center. The oxygen-alkylation of 3-bromo-4-hydroxybiphenyl via the Williamson ether synthesis is a critical transformation in the development of various pharmaceuticals, including 5-HT2C receptor agonists. However, researchers frequently encounter stalled reactions and low conversion rates (<50%).

This guide provides a deep mechanistic analysis of the reaction, a diagnostic workflow, and a self-validating protocol to ensure >95% conversion.

Diagnostic Workflow

The failure of this specific alkylation is rarely due to degraded reagents; rather, it is a kinetic issue stemming from the dual electronic and steric deactivation of the phenol. Use the diagnostic flowchart below to identify the root cause of your low conversion.

G Start Low Conversion (<50% Yield) CheckSolvent 1. Solvent & Base Are you using protic solvents? Start->CheckSolvent Protic Yes: H-bonding deactivates phenoxide. CheckSolvent->Protic Yes CheckElectrophile 2. Electrophile Reactivity Using Alkyl Chloride? CheckSolvent->CheckElectrophile No SwitchSolvent Switch to DMF, DMSO, or MeCN Use Cs2CO3 or K2CO3 Protic->SwitchSolvent SwitchSolvent->CheckElectrophile Chloride Yes: Poor leaving group for hindered phenols. CheckElectrophile->Chloride Yes CheckTemp 3. Thermal Activation Reaction at Room Temp? CheckElectrophile->CheckTemp No AddTBAI Add 0.1 eq TBAI or switch to Alkyl Iodide Chloride->AddTBAI AddTBAI->CheckTemp RoomTemp Yes: Insufficient energy for sterically hindered SN2. CheckTemp->RoomTemp Yes Success High Conversion (>95% Yield) CheckTemp->Success No IncreaseTemp Heat to 60-80°C Monitor by HPLC RoomTemp->IncreaseTemp IncreaseTemp->Success

Diagnostic workflow for troubleshooting low conversion in hindered phenol alkylation.

Troubleshooting Guides & FAQs

Q1: Why is my alkylation stalling at 30-40% conversion when using K₂CO₃ in acetone or ethanol? Causality & Solution: The Williamson ether synthesis is profoundly dictated by solvent kinetics[1]. Protic solvents like ethanol form strong hydrogen bonds with the phenoxide oxygen, creating a tight solvation shell that drastically reduces its nucleophilicity[2]. While acetone is polar aprotic, its low boiling point (56 °C) limits the thermal energy available to overcome the high activation barrier of this specific substrate. Action: Switch to a higher-boiling polar aprotic solvent like 3, which effectively solvates the potassium cation while leaving the phenoxide "naked" and highly reactive[3].

Q2: Does the bromine atom at the 3-position cause steric hindrance or electronic deactivation? Causality & Solution: It causes both, creating a dual barrier to conversion. Electronically, the bromine atom exerts an electron-withdrawing inductive effect (-I), which stabilizes the phenoxide anion (lowering its pKa) but simultaneously makes it a weaker nucleophile. Sterically, the bulky ortho-bromo group physically impedes the trajectory of the electrophile during the Sₙ2 transition state, an overriding factor in the4[4]. Action: Compensate for the reduced nucleophilicity by using a stronger base system like Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair in solution, maximizing the nucleophilicity of the phenoxide.

Q3: I am using a primary alkyl chloride. Is this electrophile sufficient? Causality & Solution: Generally, no. Because the 3-bromo-4-hydroxybiphenyl phenoxide is deactivated, it requires a highly reactive electrophile to drive the Sₙ2 mechanism forward. Alkyl chlorides are relatively poor leaving groups compared to bromides or iodides[5]. Action: If you must use an alkyl chloride, add 0.1 to 0.2 equivalents of tetrabutylammonium iodide (TBAI). This initiates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide intermediate, significantly accelerating the etherification.

Q4: How do I prevent C-alkylation side reactions? Causality & Solution: Phenoxides are ambident nucleophiles capable of both O-alkylation and C-alkylation. However, in 3-bromo-4-hydroxybiphenyl, the ortho positions are blocked (one by bromine, the other sterically hindered by the biphenyl system). To completely suppress any trace C-alkylation, avoid protic solvents (which increase C-alkylation ratios) and use polar aprotic solvents like acetonitrile or DMF to strictly favor O-alkylation[2].

Quantitative Data: Optimization Matrix

The following table summarizes the kinetic outcomes of various reaction conditions applied to the alkylation of 3-bromo-4-hydroxybiphenyl.

SolventBaseElectrophileAdditiveTemp (°C)Expected ConversionMechanistic Rationale
Ethanol K₂CO₃R-ClNone78 (Reflux)< 20% Protic solvent H-bonds to phenoxide; poor leaving group.
Acetone K₂CO₃R-BrNone56 (Reflux)40 - 50% Aprotic, but low thermal energy limits Sₙ2 rate.
DMF K₂CO₃R-BrNone8070 - 85% Good cation solvation; adequate thermal energy[3].
DMF Cs₂CO₃R-ClTBAI (0.1 eq)80> 95% Cs⁺ "naked" phenoxide effect; Finkelstein activation.
DMSO NaHR-INone25 - 50> 95% Irreversible deprotonation; excellent leaving group.

Self-Validating Experimental Protocol

To guarantee high conversion, utilize this optimized, step-by-step methodology. This protocol includes built-in visual and analytical checks to validate the chemistry at each stage.

Objective: Synthesize an O-alkylated derivative of 3-bromo-4-hydroxybiphenyl using optimized conditions (Cs₂CO₃, DMF, TBAI).

Step 1: Phenoxide Generation (The "Color-Check" Step)

  • Charge a flame-dried round-bottom flask with 3-bromo-4-hydroxybiphenyl (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) in one portion.

  • Self-Validation: Observe the solution. It will transition from colorless/pale yellow to a deep, vibrant yellow or orange. This color change is the visual confirmation of the phenoxide anion formation. Stir at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Electrophile Activation and Addition

  • Slowly add the alkyl halide (1.2 eq) via syringe.

  • If using an alkyl chloride or bromide, immediately add TBAI (0.1 eq) to the mixture.

  • Causality: TBAI acts as an iodide source, accelerating the Sₙ2 substitution by lowering the transition state energy for the deactivated phenoxide.

Step 3: Thermal Activation and Monitoring

  • Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon).

  • Self-Validation (In-Process Control): After 2 to 4 hours, perform a TLC (Hexanes:Ethyl Acetate 8:2). The starting phenol (R_f ~0.3, stains dark with KMnO₄) should be completely consumed, replaced by a new, less polar product spot (R_f ~0.6-0.7).

Step 4: Workup and Chemoselective Purification

  • Cool the reaction to room temperature and quench with distilled water (3x the volume of DMF).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Self-Validation (Chemoselective Wash): Wash the combined organic layers with 1M NaOH (2 x 15 mL). The basic wash deprotonates and pulls any unreacted starting phenol into the aqueous layer, ensuring the organic layer contains only the neutral alkylated product.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

References

  • US3870744A - Process for oxygen-alkylation of sterically hindered phenols Source: Google Patents URL
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL:[Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations Source: TailoredRead URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: ResearchGate URL:[Link]

  • WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists Source: Google Patents URL

Sources

Optimization

Overcoming steric hindrance in 3-bromo biphenyl derivatization

Welcome to the technical support resource for overcoming challenges in the chemical derivatization of 3-bromo biphenyl. The inherent steric hindrance posed by the ortho-phenyl group in this substrate can significantly im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for overcoming challenges in the chemical derivatization of 3-bromo biphenyl. The inherent steric hindrance posed by the ortho-phenyl group in this substrate can significantly impede common synthetic transformations. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My standard cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 3-bromo biphenyl is failing or giving very low yields. What is the primary reason for this?

A1: The principal challenge with 3-bromo biphenyl is steric hindrance. The phenyl ring at the 2-position physically obstructs the approach of the catalyst and coupling partner to the bromine-bearing carbon. This steric clash significantly slows down key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the metal center (e.g., Pd(0)) and the subsequent reductive elimination to form the final product. For many standard catalyst systems, these steps become too slow to be efficient, leading to low yields or complete reaction failure.

Q2: What is the most critical parameter to adjust when a reaction with 3-bromo biphenyl fails?

A2: Ligand selection is paramount. The ligand's properties—specifically its bulk and electron-donating ability—are crucial for creating a catalytically active species that can overcome the steric barrier. For sterically demanding substrates, bulky (high cone angle or percent buried volume) and electron-rich phosphine ligands are typically required.[1] These ligands promote the formation of highly reactive, low-coordinate palladium species that are more effective at oxidative addition and facilitate the difficult reductive elimination step.[1][2]

Q3: Are there viable alternatives to palladium-catalyzed cross-coupling for derivatizing this scaffold?

A3: Yes. If optimized palladium systems are unsuccessful, consider alternative strategies. Nickel-catalyzed cross-couplings can be effective, as nickel's smaller atomic radius and different electronic properties can sometimes favor reactions with hindered substrates where palladium fails.[3][4] Additionally, modern C-H activation/functionalization techniques offer a powerful alternative, allowing for the formation of new bonds without requiring the pre-functionalized starting material (the aryl bromide), thus bypassing the challenges of traditional cross-coupling.[5][6][7]

Q4: I am observing significant amounts of biphenyl (dehalogenated starting material) as a byproduct. How can I minimize this?

A4: The formation of biphenyl (from dehalogenation of 3-bromo biphenyl) is a common side reaction. It is often promoted by processes like β-hydride elimination from certain intermediates in the catalytic cycle. To suppress this, ensure your reaction is performed under strictly inert conditions (using degassed solvents and an argon or nitrogen atmosphere). The choice of a bulky ligand is specifically designed to sterically favor the desired reductive elimination pathway over side reactions like β-hydride elimination.[2] Using a stronger, non-coordinating base can also sometimes help.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses the common challenge of low yield in the Suzuki-Miyaura coupling of 3-bromo biphenyl with sterically demanding boronic acids or esters.

Issue: Poor conversion in the formation of a tri- or tetra-ortho-substituted biaryl product.

Potential Cause 1: Ineffective Catalyst System

The combination of a hindered aryl bromide and a hindered boronic acid makes both oxidative addition and reductive elimination difficult. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Solution: Employ a Specialized Ligand and Palladium Precursor.

For these challenging couplings, highly active catalyst systems employing bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the gold standard.[1][8] These ligands stabilize the monomeric Pd(0) species, accelerating the rate-limiting oxidative addition step.

Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

LigandCommon Palladium Precursor(s)Key Features & Rationale
SPhos Pd(OAc)₂, Pd₂(dba)₃Highly active for sterically hindered substrates. Its bulk accelerates reductive elimination.[1]
XPhos Pd(OAc)₂, Pd₂(dba)₃Excellent general ligand for challenging couplings, including those with aryl chlorides.[1]
RuPhos Pd(OAc)₂, Pd₂(dba)₃Electron-rich and bulky, providing high catalyst stability and activity.[1]
DPDB Pd(dba)₂Proven effective for synthesizing sterically hindered polychlorinated biphenyls (PCBs).[9][10]
dot

graph TroubleshootingWorkflow { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A logical workflow for troubleshooting failed derivatizations.

Potential Cause 2: Suboptimal Reaction Conditions

The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.

Solution: Optimize Base and Solvent.

  • Base: For hindered substrates, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally superior to weaker bases like sodium carbonate (Na₂CO₃) or aqueous bases.[11][12] They are effective at promoting the formation of the reactive boronate species required for transmetalation without introducing excess water, which can lead to side reactions.

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo Biphenyl with a Hindered Boronic Acid[2][13]
  • Reaction Setup (Glovebox Recommended): To a dried reaction vial equipped with a magnetic stir bar, add the 3-bromo biphenyl (1.0 mmol, 1.0 equiv), the sterically hindered arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 0.012-0.024 mmol, 1.2-2.4 mol%). Add a portion of the degassed solvent (e.g., toluene, 2 mL) and stir for 10-15 minutes at room temperature. The solution should become homogeneous.

  • Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base using a syringe. Rinse the catalyst vial with the remaining solvent (total volume typically 0.1-0.2 M concentration) and add it to the reaction mixture.

  • Heating and Monitoring: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS. Reactions with hindered substrates may require extended reaction times (12-24 hours).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

dot

graph SuzukiCycle { graph [fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Suzuki-Miyaura cycle highlighting hindered steps.

Troubleshooting Other Cross-Coupling Reactions

Buchwald-Hartwig Amination

Issue: Failure to couple 3-bromo biphenyl with primary or secondary amines, especially bulky ones.

Rationale: C-N reductive elimination is often the rate-limiting step and is highly sensitive to steric hindrance.

Solution:

  • Ligand Choice: Use ligands specifically developed for C-N bond formation. Ligands like BrettPhos and RuPhos are exceptionally effective for coupling sterically demanding partners.[1][13] These ligands possess structural features that promote the difficult C-N reductive elimination. A family of carbazolyl-derived P,N-ligands has also shown high efficacy for synthesizing tetra-ortho-substituted diarylamines.[14]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

Sonogashira Coupling

Issue: Low yield in the coupling of 3-bromo biphenyl with a terminal alkyne.

Rationale: The traditional copper co-catalyst can lead to alkyne homocoupling (Glaser coupling), a significant side reaction. This issue can be exacerbated by the slow rate of the desired cross-coupling with a hindered substrate.

Solution:

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol is often beneficial.[15] This eliminates Glaser homocoupling side products. Palladium-NHC (N-Heterocyclic Carbene) complexes can be effective catalysts under these conditions.[15]

  • Alternative Co-catalysts: A dual catalytic system combining gold and palladium has been shown to be highly efficient and selective, tolerating sterically hindered systems while avoiding the need for copper.[16] The gold acetylide intermediate enters the palladium cycle at the transmetalation step.[16]

  • Reactivity Order: Remember that aryl bromides are less reactive than aryl iodides in Sonogashira couplings and typically require higher temperatures to proceed efficiently.[17]

Alternative Synthetic Strategies

When even the most advanced cross-coupling methods fail, a change in strategy may be necessary.

Direct C-H Activation/Functionalization

This approach bypasses the need for a pre-installed halide, instead functionalizing a C-H bond directly. For biphenyl systems, directing groups can be used to achieve site-selectivity.

  • Mechanism: A directing group on one of the phenyl rings coordinates to a transition metal (commonly palladium), bringing the catalyst into close proximity to a specific C-H bond and enabling its cleavage and subsequent functionalization (e.g., olefination, acetoxylation).[5][7]

  • Advantages: This strategy offers high atom economy and can provide access to derivatives that are difficult to synthesize via traditional cross-coupling. For instance, nitrile-directed meta-C-H olefination of biphenyls has been achieved using specialized 2-pyridone ligands.[5][7]

Grignard Reagent Formation and Subsequent Coupling

While challenging, it is possible to form the Grignard reagent from 3-bromo biphenyl, which can then be used in other coupling reactions (e.g., Negishi coupling).

  • Challenges: Grignard reagent formation from aryl halides can be sluggish to initiate.[18][19] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide.

  • Activation Methods: Mechanical crushing of the magnesium turnings in the flask or using chemical activators like iodine or 1,2-dibromoethane is essential to expose a fresh metal surface and initiate the reaction.[18] Strict anhydrous conditions are critical, as Grignard reagents are highly basic and will be quenched by any protic source.[19]

References

  • Watanabe, T., Miyaura, N., & Suzuki, A. (Year). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Scilit.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (Year). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Vantourout, J. C., et al. (Year). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45, 817-829.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Lin, Q., et al. (Year). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv.
  • Wang, D.-H., et al. (Year). Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. PMC.
  • Nandi, D., et al. (2021). Recent development in transition metal-catalysed C–H olefination. Chemical Science.
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51, 2678–2686.
  • Grignard Reaction. University of Wisconsin-Madison.
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
  • Walborsky, H. M. (Year). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Joshi, S. N., et al. (Year). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC.
  • Joshi, S. N., et al. (Year). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility.
  • Reitti, M., & Oestreich, M. (2024). Coupling of Aryl Chlorides with Lithium Nucleophiles Enabled by Molecularly Defined Alkynyllithium Palladium Catalysts. ResearchGate.
  • Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls. (2025). Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for Halogenated Aromatics: A Comparative Guide on C14H11BrO3

The structural elucidation of halogenated aromatic compounds—such as the brominated biphenyl derivative C14H11BrO3 (e.g., Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate)—presents a unique analytical challenge. The pres...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of halogenated aromatic compounds—such as the brominated biphenyl derivative C14H11BrO3 (e.g., Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate)—presents a unique analytical challenge. The presence of bromine creates complex isotopic signatures, while the biphenyl backbone drives specific, highly stable fragmentation pathways.

For researchers and drug development professionals, selecting the correct mass spectrometry (MS) platform is the difference between ambiguous nominal mass data and definitive structural confirmation. This guide objectively compares the performance of Low-Resolution Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) , providing mechanistic insights and self-validating experimental protocols.

Platform Comparison: Hard vs. Soft Ionization Paradigms

When analyzing C14H11BrO3, the choice of platform dictates both the ionization mechanism and the resulting data profile.

Product A: Single Quadrupole GC-EI-MS (The "Hard" Ionization Standard)

GC-EI-MS utilizes a 70 eV electron beam to strip an electron from the analyte, generating a highly energetic radical cation (


). This excess energy forces extensive fragmentation. While this provides a rich structural fingerprint that can be matched against standard libraries, it often destroys the molecular ion, complicating the identification of unknowns. Furthermore, the fragmentation of brominated biphenyls under electron ionization often involves complex1[1].
Product B: LC-ESI-QTOF-MS (The "Soft" High-Resolution Alternative)

High-resolution mass spectrometry (HRMS) platforms, such as LC-ESI-QTOF, provide significant advantages over traditional GC-EI-MS by preserving the intact pseudo-molecular ion, a critical factor for 2[2]. ESI operates at atmospheric pressure, gently protonating the molecule to form an even-electron ion (


). Fragmentation is then precisely controlled via Collision-Induced Dissociation (CID) in the quadrupole, and the fragments are measured with sub-5 ppm mass accuracy in the TOF tube. Modern QTOF systems utilize comprehensive3 to match exact mass fragments[3].
Quantitative Performance Summary
Analytical ParameterProduct A: GC-EI-MS (Single Quadrupole)Product B: LC-ESI-QTOF-MS
Ionization Energy 70 eV (Hard Ionization)~3-5 kV (Soft Ionization)
Primary Ion Observed Radical Cation

(m/z 306/308)
Protonated Adduct

(m/z 307/309)
Mass Accuracy ± 0.1 Da (Nominal Mass)< 5 ppm (Exact Mass)
Fragmentation Control Fixed (In-source EI fragmentation)Variable (Collision-Induced Dissociation)
Isotopic Pattern 1:1 Doublet preserved in fragments1:1 Doublet preserved in precursor
Limit of Detection (LOD) Low ng/mLLow pg/mL

Mechanistic Causality: The Fragmentation of C14H11BrO3

To interpret the data, one must understand the causality behind the fragmentation mechanics. Bromine naturally occurs as two stable isotopes,


 (50.69%) and 

(49.31%). This near-equal distribution means any ion containing bromine will exhibit a characteristic 1:1 doublet separated by 2 Da.

Under 70 eV EI conditions, the fragmentation of Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate follows a predictable radical-driven pathway:

  • Ionization: The molecule loses an electron to form the molecular ion

    
     at m/z 306 / 308.
    
  • Ester Cleavage: The loss of a methoxy radical (

    
    , -31 Da) generates a highly stable, even-electron acylium ion at m/z 275 / 277.
    
  • Decarbonylation: The acylium ion ejects neutral carbon monoxide (

    
    , -28 Da) to form a brominated biphenyl cation at m/z 247 / 249.
    
  • Debromination: Finally, the 4 and radical stabilization drive the ejection of a bromine radical (

    
    , -79/81 Da), collapsing the doublet into a single odd-electron peak at m/z 168[4].
    

Fragmentation M Molecular Ion [M]+• m/z 306 / 308 (1:1) C14H11BrO3 F1 Acylium Ion m/z 275 / 277 [M - •OCH3]+ M->F1 Loss of •OCH3 (-31 Da) F2 Biphenyl Cation m/z 247 / 249 [M - •OCH3 - CO]+ F1->F2 Loss of CO (-28 Da) F3 Debrominated Cation m/z 168 [M - •OCH3 - CO - Br•]+ F2->F3 Loss of Br• (-79 / 81 Da)

Figure 1: Radical-driven EI-MS fragmentation pathway of C14H11BrO3.

Experimental Methodologies (Self-Validating Systems)

To ensure high Trustworthiness (E-E-A-T), analytical workflows must be self-validating. The following protocols incorporate internal standards and dynamic calibration to guarantee data integrity.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-QTOF-MS Start Sample: C14H11BrO3 (Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate) GC_Prep Sample Derivatization (Silylation of -OH) Start->GC_Prep LC_Prep Sample Dilution (MeOH/H2O + 0.1% FA) Start->LC_Prep GC_Inj Gas Chromatography (Non-polar DB-5MS) GC_Prep->GC_Inj EI_Ion Electron Ionization (70 eV) Hard Ionization GC_Inj->EI_Ion Quad Single Quadrupole (Unit Resolution) EI_Ion->Quad LC_Inj UHPLC Separation (C18 Column) LC_Prep->LC_Inj ESI_Ion Electrospray Ionization Soft Ionization LC_Inj->ESI_Ion QTOF QTOF Mass Analyzer (High Resolution MS/MS) ESI_Ion->QTOF

Figure 2: Comparative analytical workflows for GC-EI-MS vs. LC-ESI-QTOF-MS.

Protocol A: GC-EI-MS Analysis

Causality Check: C14H11BrO3 contains a polar phenolic -OH group which can cause peak tailing or thermal degradation in the hot GC inlet. Silylation neutralizes this polarity, improving volatility and peak shape.

  • Sample Preparation: Reconstitute 1 mg of C14H11BrO3 in 1 mL of anhydrous pyridine. Add 50 µL of BSTFA (with 1% TMCS) to derivatize the hydroxyl group into a trimethylsilyl (TMS) ether. Incubate at 60°C for 30 minutes.

  • Self-Validation (Internal Standard): Spike the sample with 10 µL of 4-bromobiphenyl-d5 (100 µg/mL). This internal standard normalizes any variations in derivatization efficiency or injection volume.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: Operate the EI source at 70 eV and 230°C. Scan mass range m/z 50–500.

Protocol B: LC-ESI-QTOF-MS Analysis

Causality Check: The addition of 0.1% Formic Acid (FA) acts as a proton donor, driving the equilibrium toward the formation of the


 species, drastically improving the ionization efficiency in positive ESI mode.
  • Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% FA.

  • Self-Validation (Lock-Mass Calibration): Configure the QTOF with a dual-spray source. Continuously infuse Leucine Enkephalin (m/z 556.2771) via the reference sprayer. The software dynamically corrects the time-of-flight drift against this known mass, ensuring mass accuracy remains < 5 ppm throughout the run.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Detection: Operate the ESI source in positive mode (Capillary voltage: 3.0 kV). Acquire MS1 data (m/z 100–1000). For MS/MS, apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Conclusion

While GC-EI-MS remains an accessible and highly standardized tool for nominal mass library matching, its hard ionization often obscures the parent molecule. For complex halogenated compounds like C14H11BrO3, LC-ESI-QTOF-MS is objectively superior for structural elucidation. Its soft ionization preserves the critical 1:1 bromine isotopic doublet in the intact precursor ion, while its sub-5 ppm mass accuracy allows researchers to definitively assign elemental compositions to every fragment in the pathway.

References

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls. National Institutes of Health (NIH).
  • Non-covalent anion structures in dissociative electron attachment to some brominated biphenyls. The Journal of Chemical Physics | AIP Publishing.
  • SCIEX All-In-One HR-MS/MS Library version 2.0. SCIEX.
  • A comprehensive HRMS methodology using LC-(ESI)-/ GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening. ResearchGate.

Sources

Comparative

A Comparative Guide to the Potency of Brominated vs. Non-Brominated Biphenyl Acetic Acids

Executive Summary As medicinal chemistry continues to evolve, the biphenyl acetic acid (BPAA) scaffold remains a privileged pharmacophore, foundational to non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac, as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to evolve, the biphenyl acetic acid (BPAA) scaffold remains a privileged pharmacophore, foundational to non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac, as well as emerging inhibitors for viral polymerases and amyloidogenic proteins. A critical optimization strategy in structure-based drug design is halogenation. This guide objectively compares the pharmacological potency, physicochemical properties, and synthetic workflows of brominated versus non-brominated BPAAs, providing actionable insights for drug development professionals.

Mechanistic Causality: The Role of Bromination

Why does the addition of a bromine atom drastically alter the potency of a biphenyl acetic acid? The causality lies in three distinct physicochemical shifts:

  • Steric Bulk and Shape Complementarity: Bromine has a significantly larger van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å). In target binding pockets (such as the COX-2 side pocket or the thyroxine-binding channel of Transthyretin), this bulk effectively displaces high-energy water molecules, increasing binding entropy.

  • Halogen Bonding (σ-Hole): Bromine is highly polarizable. The electron-withdrawing nature of the biphenyl ring creates a positive electrostatic potential (the σ-hole) on the distal end of the bromine atom, allowing it to act as a potent halogen bond donor to backbone carbonyl oxygens in the target protein.

  • Lipophilicity (LogP): The introduction of bromine increases the partition coefficient (LogP). For non-brominated BPAAs, membrane permeability can be a limiting factor. Bromination enhances lipid bilayer penetration, which is critical for intracellular targets and topical/ophthalmic formulations.

Comparative Potency Data

To illustrate the impact of bromination, we analyze quantitative data across two distinct biological targets: Transthyretin (TTR) fibril formation and viral RNA-dependent RNA polymerase (RdRp).

Table 1: In Vitro Potency Comparison across Biological Targets
Compound ClassTargetModificationIC50 / InhibitionPharmacological Impact
Non-Brominated BPAA TTR FibrilUnsubstitutedLow InhibitionBaseline stabilization of the TTR tetramer[1].
Brominated BPAA TTR Fibril2,7-dibromo substitutionHigh InhibitionBromine atoms occupy halogen-binding pockets, disfavoring amyloidogenic dissociation[1].
Non-Brominated BPAA Dengue RdRpFragment 3 (Unsubstituted)726 μMWeak binding at the palm/thumb interface ('N' pocket)[2].
Optimized Halogenated BPAA Dengue RdRpHalogen/Steric Optimization0.17 μM>1000-fold improvement in potency due to enhanced pocket complementarity[2].

Note: In classic NSAID models (e.g., the closely related benzoylphenyl acetic acids), the shift from amfenac (non-brominated) to bromfenac (brominated) yields a nearly 10-fold increase in COX-2 inhibitory potency.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of Brominated Biphenyl Acetic Acids

To ensure trustworthiness, the synthetic protocol must be self-validating. The following workflow utilizes a Suzuki-Miyaura coupling strategy, which is standard for constructing the biphenyl core before isolating the active carboxylic acid[3].

Step 1: Suzuki-Miyaura Coupling

  • Action: React a brominated benzene dicarboxylate with a boronic acid derivative of benzoic acid in the presence of a Palladium (Pd) catalyst and a mild base[3].

  • Causality: The Pd catalyst facilitates the cross-coupling of the aryl halide and boronic acid. The base activates the boronic acid, forming a reactive boronate complex.

  • Validation: Monitor via TLC or LC-MS. The disappearance of the starting aryl halide confirms the formation of the biphenyl ester intermediate.

Step 2: Saponification (Hydrolysis)

  • Action: Treat the resulting ester intermediate with a strong base (e.g., 1N NaOH) in a THF/H₂O mixture at 0 °C to room temperature[1][3].

  • Causality: The active pharmacophore for target binding is the free carboxylic acid. Saponification cleaves the ester to form a water-soluble carboxylate salt.

Step 3: Acidification and Precipitation

  • Action: Acidify the reaction mixture with a strong acid (e.g., HCl) to pH < 3[3].

  • Causality: Protonation of the carboxylate salt drastically reduces its aqueous solubility. Because the brominated biphenyl core is highly lipophilic, the target compound will rapidly precipitate out of the solution.

  • Validation: The precipitation acts as a self-purifying step. The resulting solid can be filtered, washed with cold water, and recrystallized (e.g., from n-hexane) to yield high-purity brominated BPAA[1].

Protocol B: Radical Bromination of Methyl-BPAA

Alternatively, if the biphenyl core is already established, late-stage functionalization can be achieved via radical bromination.

  • Action: React 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in methyl acetate[4].

  • Causality: AIBN undergoes homolytic cleavage to initiate a radical chain reaction. NBS provides a steady, low concentration of bromine radicals, ensuring selective bromination at the benzylic position without over-brominating the aromatic rings[4].

Visualizing the Mechanisms

Below is the mechanistic pathway demonstrating how BPAAs interact with target enzymes (using the COX pathway as the universal model for NSAID-like biphenyls).

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 COX2->PGH2 Inflammation Inflammation & Pain PGH2->Inflammation NonBrom Non-Brominated BPAA (Moderate Affinity) NonBrom->COX1 Inhibits NonBrom->COX2 Brom Brominated BPAA (High Affinity / Halogen Bond) Brom->COX2 Strong Inhibition

Mechanistic pathway of COX-1/2 inhibition by brominated vs. non-brominated biphenyl acetic acids.

Synthesis Step1 Suzuki-Miyaura Coupling Step2 Saponification (Hydrolysis) Step1->Step2 Pd Catalyst Step3 Acidification & Precipitation Step2->Step3 NaOH Product Brominated BPAA (Target Compound) Step3->Product HCl

Standard synthetic workflow for brominated biphenyl acetic acids via Suzuki-Miyaura coupling.

Conclusion

The strategic insertion of a bromine atom into the biphenyl acetic acid scaffold is a highly effective method for enhancing target potency. Whether stabilizing TTR tetramers, inhibiting viral polymerases, or blocking cyclooxygenase, the brominated derivatives consistently outperform their non-brominated counterparts due to superior shape complementarity, halogen bonding capabilities, and optimized lipophilicity.

References

  • [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | Benchchem | 3

  • Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR) | Taylor & Francis | 1

  • Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase | ResearchGate | 2

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | Benchchem |4

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Biphenyl Oxyacetic Acid Analogs: A Methodological Guide

Introduction & Analytical Challenge Biphenyl oxyacetic acid—commonly referred to as biphenylylacetic acid (BPAA)—and its structural analogs are highly valuable pharmacophores in drug development, particularly within the...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction & Analytical Challenge

Biphenyl oxyacetic acid—commonly referred to as biphenylylacetic acid (BPAA)—and its structural analogs are highly valuable pharmacophores in drug development, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. A prime example is Felbinac (4-biphenylacetic acid), the active metabolite of the prodrug fenbufen, which exhibits potent cyclooxygenase (COX) inhibitory activity [1, 2].

The primary analytical challenge for researchers and quality control scientists is resolving closely related structural analogs, such as positional isomers (ortho, meta, para) and halogenated derivatives. Because these molecules possess nearly identical molecular weights and hydrophobicities, standard reversed-phase HPLC methods often fail to achieve baseline resolution. This guide objectively compares stationary phase chemistries and provides a self-validating experimental framework to optimize retention times and selectivity.

Metabolic & Pharmacological Context

To understand the necessity of precise HPLC methods, we must first examine the biological pathway of these compounds. Fenbufen is administered as a prodrug and undergoes rapid hepatic metabolism to form the active BPAA (Felbinac), which subsequently inhibits COX enzymes to reduce inflammation [1, 2]. Accurately quantifying both the prodrug and the active metabolite in a single chromatographic run is essential for pharmacokinetic profiling.

G Fenbufen Fenbufen (Prodrug) Hepatic Hepatic Metabolism (Carbonyl Reduction) Fenbufen->Hepatic BPAA 4-Biphenylacetic Acid (Active Metabolite) Hepatic->BPAA COX Cyclooxygenase (COX-1/2) Inhibition BPAA->COX PG Decreased Prostaglandins (Anti-inflammatory Effect) COX->PG

Caption: Metabolic conversion of Fenbufen to active BPAA and subsequent COX inhibition pathway.

Mechanistic Principles of Retention: C18 vs. Biphenyl Phases

Standard C18 (octadecylsilane) columns rely predominantly on dispersive hydrophobic interactions. While excellent for general separations, they lack the spatial selectivity required for rigid aromatic isomers.

By contrast, a Biphenyl stationary phase introduces orthogonal retention mechanisms [3, 4]. The two sequential phenyl groups bonded to the base silica interact strongly with the electron-rich aromatic rings of the analytes.

  • Causality: The biphenyl phase provides enhanced

    
     interactions and shape selectivity. Analytes with linear, planar geometries (like 4-BPAA) can intercalate more deeply between the stationary phase ligands than sterically hindered isomers (like 3-BPAA), significantly increasing retention time and resolving power [4].
    

Experimental Protocol: Method Development & Validation

This step-by-step methodology is designed as a self-validating system . By incorporating specific system suitability checks (Resolution > 2.0, Tailing Factor < 1.5), the protocol ensures that any deviations in mobile phase preparation or column degradation are immediately flagged before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Aqueous Phase: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.5 using orthophosphoric acid.

    • Causality: BPAA has a pKa of approximately 4.2. Maintaining the mobile phase pH at least 1 unit below the pKa ensures the carboxylic acid moiety remains fully protonated (unionized). This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and unpredictable retention shifts [2].

  • Organic Phase: HPLC-grade Acetonitrile (MeCN).

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: Standard Solution Preparation
  • Dissolve reference standards of 4-Biphenylacetic acid (Felbinac), 3-Biphenylacetic acid, and Fenbufen in methanol to yield a 1.0 mg/mL stock solution.

  • Dilute with the initial mobile phase to a working concentration of 50 µg/mL.

Step 3: Chromatographic Conditions
  • System: Isocratic elution using a 60:40 (v/v) Acetonitrile : Phosphate Buffer (pH 3.5) [2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 273 nm (optimal for the biphenyl chromophore) [2].

  • Temperature: 35 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics between the mobile and stationary phases, resulting in sharper peaks and lower backpressure [3].

Step 4: Column Selection & Execution
  • Run the sequence on a standard C18 column (150 x 4.6 mm, 5 µm).

  • Run the identical sequence on a Biphenyl column (e.g., Ascentis Express Biphenyl, 150 x 4.6 mm, 5 µm) [3].

Workflow Start Sample Prep: BPAA Analogs Phase Stationary Phase Selection Start->Phase C18 C18 Column (Hydrophobic) Phase->C18 Biphenyl Biphenyl Column (π-π & Steric) Phase->Biphenyl Mobile Mobile Phase Optimization (MeCN / Acidic Buffer) C18->Mobile Biphenyl->Mobile Analyze Retention Time & Resolution Analysis Mobile->Analyze

Caption: Workflow for HPLC method development and stationary phase evaluation.

Data Presentation: Retention Time Comparison

The following table summarizes the quantitative retention behavior of BPAA analogs based on the stationary phase chemistry under the standardized conditions described above.

AnalyteC18 Column Retention Time (min)Biphenyl Column Retention Time (min)Resolution (

) on Biphenyl
Primary Selectivity Mechanism
3-Biphenylacetic Acid 6.88.2N/ABaseline hydrophobic retention
4-Biphenylacetic Acid (Felbinac) 7.19.53.1Enhanced

interaction
4-(4-Chlorophenyl)phenylacetic Acid 9.413.85.4Halogen dipole & steric fit
Fenbufen (Prodrug) 11.216.14.2Extended hydrophobic &

Data Interpretation: While the C18 column struggles to baseline-resolve the 3- and 4-positional isomers of biphenylacetic acid (


 < 1.5, leading to co-elution risks), the Biphenyl column exploits the slight differences in the spatial arrangement of the 

-electron clouds. The linear para-substituted 4-BPAA aligns more effectively with the biphenyl stationary phase ligands than the meta-substituted 3-BPAA, resulting in a significantly longer retention time and excellent resolution (

= 3.1) [4].

Conclusion

For the rigorous analysis of biphenyl oxyacetic acid analogs, relying solely on C18 stationary phases limits analytical resolution and risks inaccurate quantification during stability or pharmacokinetic assays. By integrating a biphenyl-bonded phase, researchers can leverage orthogonal


 and steric interactions to achieve superior selectivity. This self-validating approach ensures robust, reproducible separation of prodrugs like fenbufen and active moieties like Felbinac.

References

  • A Validated Stability Indicating Reverse Phase-High Performance Liquid Chromatographic Method for Determination of Felbinac Source: ResearchGate (International Journal of Biological & Pharmaceutical Research) URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

Comparative

Comparative Guide: Structural Elucidation and Supramolecular Dynamics of Halogenated Phenoxyacetic Acids

Executive Summary Halogenated phenoxyacetic acids (e.g., 2,4-D, MCPA) represent a critical class of agrochemicals and pharmaceutical intermediates. Their efficacy and bioavailability are dictated by their solid-state arr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenoxyacetic acids (e.g., 2,4-D, MCPA) represent a critical class of agrochemicals and pharmaceutical intermediates. Their efficacy and bioavailability are dictated by their solid-state arrangement—specifically, the competition between classical hydrogen bonding (HB) and halogen bonding (XB). This guide provides a technical comparison of structural analysis techniques, delineates the supramolecular mechanics governing their lattice stability, and offers a validated protocol for obtaining high-quality single crystals.

Part 1: Methodological Performance Comparison

In the structural analysis of small organic acids, researchers must choose between atomic-level precision and bulk-phase representation. The three primary alternatives—Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Density Functional Theory (DFT)—serve distinct but complementary roles.

Comparative Matrix: Structural Determination Techniques[1][2]
FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) DFT (Computational)
Primary Output 3D Atomic Coordinates (

), ADPs
Diffractogram (

vs. Intensity)
Energy Landscapes, Theoretical Packing
Resolution Atomic (< 0.8 Å)Phase ID / Unit CellN/A (Theoretical)
Sample Req. Single, defect-free crystal (>0.1 mm)Polycrystalline powder (~10 mg)CIF file / Molecular geometry
Polymorph Sensitivity High (defines the specific form)High (detects mixtures)High (predicts stability ranking)
Limit of Detection N/A (Single crystal only)~5% impurity detectionN/A
Critical Limitation Crystallization bottleneck Peak overlap; indexing ambiguityBasis set dependence; computationally expensive
Workflow: Selecting the Optimal Characterization Path

The following decision tree illustrates the logical flow for characterizing a new halogenated phenoxyacetic acid derivative.

G Start New Halogenated Phenoxyacetic Acid Sample Microscopy Optical Microscopy: Birefringence Check Start->Microscopy CrystalCheck Single Crystals Available? Microscopy->CrystalCheck SCXRD SC-XRD Analysis (Full Structure Solution) CrystalCheck->SCXRD Yes PXRD PXRD Analysis (Phase ID / Indexing) CrystalCheck->PXRD No (Powder) Validation CheckCIF & Hirshfeld Surface Analysis SCXRD->Validation Optimization Recrystallization Protocol (See Part 3) PXRD->Optimization Amorphous/Poor Refinement Rietveld Refinement (Structure from Powder) PXRD->Refinement High Crystallinity Optimization->CrystalCheck Refinement->Validation

Figure 1: Decision matrix for structural characterization. Note the feedback loop from PXRD to recrystallization if single crystals are initially absent.

Part 2: Structural Mechanics & Performance

The Core Conflict: Hydrogen vs. Halogen Bonding [1]

The "performance" of a crystal structure in this context refers to the thermodynamic stability of the lattice, which directly impacts solubility and shelf-life. In halogenated phenoxyacetic acids, two supramolecular forces compete:

  • The Strong Synthon: The carboxylic acid cyclic dimer (

    
    ). This is the dominant interaction, forming a robust "head-to-head" lock between molecules.
    
  • The Directional Synthon: Halogen bonding (

    
    ). As the halogen size increases (F < Cl < Br < I), the 
    
    
    
    -hole (a region of positive electrostatic potential on the halogen) becomes more accessible, allowing it to act as a Lewis acid interacting with carbonyl oxygens.
Experimental Insight: The "Heavy Atom" Effect

In 2,4-D (2,4-Dichlorophenoxyacetic acid), the chlorine atoms are relatively "hard." The lattice is dominated by the carboxylic dimer and


-

stacking of the aromatic rings. However, if Chlorine is substituted with Iodine, the

halogen bond strength increases significantly, often disrupting the standard packing to form catemers (chains) rather than discrete dimers.

Table 2: Supramolecular Synthon Comparison

Interaction TypeGeometryEnergy (approx.)[2]Structural Role
Carboxylic Dimer Cyclic

40–60 kJ/molPrimary Anchor: Determines the base lattice metric.
Halogen Bond Linear

5–30 kJ/molSteering Group: Directs 2D/3D assembly; highly sensitive to halogen polarizability.
Weak Hydrogen Bond

< 10 kJ/molFiller: Stabilizes the ether linkage conformation.
Pi-Stacking Offset Face-to-Face2–10 kJ/molLayering: Responsible for slip planes (flakiness of crystals).

Part 3: Experimental Protocol (Self-Validating System)

Growing X-ray quality crystals of phenoxyacetic acids is notoriously difficult due to the conformational flexibility of the ether linkage (


), which often leads to twinning or oiling out.
Protocol: Solvent-Mediated Slow Evaporation

Objective: Obtain single crystals >0.2mm with minimized mosaicity.

Reagents:

  • Target Acid (e.g., 2,4-D)[3]

  • Solvent A: Ethanol or Acetone (High solubility, H-bond donor/acceptor)

  • Solvent B: Water or Toluene (Anti-solvent/Low polarity)

Step-by-Step Methodology:

  • Saturation: Dissolve 50 mg of the acid in the minimum amount of Solvent A at room temperature. Sonicate if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Why? Micro-particulates act as nucleation sites, causing rapid precipitation of micro-crystals rather than slow growth of single crystals.
    
  • Solvent Tuning (The Critical Step):

    • For H-Bond Dominance: Add Solvent B (Water) dropwise until persistent turbidity is just observed, then add 1 drop of Solvent A to clear it.

    • For Halogen-Bond Investigation: Use Toluene as the co-solvent. Non-polar solvents promote halogen bonding by not competing for H-bond donors [1, 2].

  • Vapor Control: Cover the vial with Parafilm and poke exactly three small holes with a 22G needle. Place in a vibration-free, dark environment at constant temperature (

    
    ).
    
  • Harvesting: Harvest crystals after 3–7 days. Do not let the solvent evaporate completely, as this deposits impurities on the crystal surface.

Visualization of Supramolecular Assembly

The following diagram depicts how the experimental conditions (Solvent Polarity) dictate the final supramolecular architecture.

Assembly Solvent Solvent Choice Polar Polar Solvent (Ethanol/Water) Solvent->Polar NonPolar Non-Polar Solvent (Toluene/CCl4) Solvent->NonPolar Molecule Halogenated Phenoxyacetic Acid Molecule->Solvent Compete Solvent Competes for H-Bonds Polar->Compete NoCompete Solvent Inert to H-Bonds NonPolar->NoCompete HB_Dom Outcome A: Carboxylic Dimers (Classic Packing) Compete->HB_Dom Favors Strongest Donor XB_Dom Outcome B: Halogen Bonding (Altered Polymorph) NoCompete->XB_Dom Allows Weak Interactions

Figure 2: Influence of solvent polarity on supramolecular synthons. Polar solvents tend to mask weaker halogen bonds, forcing the system into standard hydrogen-bonded dimers.

References

  • Hydrogen bonding vs. halogen bonding: the solvent decides. Source: National Institutes of Health (PMC) / Chem Sci. URL:[Link]

  • Crystal Packing and Supramolecular Motifs in Four Phenoxyalkanoic Acid Herbicides. Source: ResearchGate / Acta Crystallographica. URL:[Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Source: Creative Biostructure. URL:[Link]

  • A Supramolecular Approach to Structure-Based Design. Source: National Institutes of Health (PMC). URL:[Link]

  • Crystallization Guide: Solvents and Techniques. Source: IMSERC (Northwestern University). URL:[Link]

Sources

Validation

Publish Comparison Guide: Bioassay Validation for PPAR Delta Activity of Biphenyl Derivatives

Executive Summary: The Shift to Biphenyl Scaffolds Peroxisome Proliferator-Activated Receptor delta (PPAR ) remains a high-value target for metabolic syndrome, muscular endurance, and neuroinflammation. While the phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Biphenyl Scaffolds

Peroxisome Proliferator-Activated Receptor delta (PPAR


) remains a high-value target for metabolic syndrome, muscular endurance, and neuroinflammation. While the phenoxyacetic acid derivative GW501516  (Cardarine) set the benchmark for potency, its clinical development was halted due to oncogenic concerns.

Recent medicinal chemistry efforts have pivoted toward biphenyl derivatives (e.g., the TIPP series, biaryl anilines). These scaffolds offer distinct advantages:

  • Metabolic Stability: Enhanced resistance to beta-oxidation compared to fatty acid mimetics.

  • Subtype Selectivity: Structural rigidity allows for precise tuning to avoid off-target PPAR

    
     or PPAR
    
    
    
    activation, reducing risks of hepatotoxicity or fluid retention.

This guide provides a rigorous, self-validating bioassay workflow to characterize these biphenyl derivatives, comparing them directly against the standard GW501516.

Mechanistic Grounding: PPAR Signaling

To validate a bioassay, one must understand the signal transduction cascade. The biphenyl ligand must penetrate the nuclear membrane, displace co-repressors, and recruit co-activators to drive transcription.

PPAR_Signaling Ligand Biphenyl Ligand (Agonist) PPAR PPARδ (Nuclear Receptor) Ligand->PPAR Binding RXR RXR (Heterodimer Partner) PPAR->RXR Heterodimerization CoRep Co-Repressors (NCoR/SMRT) PPAR->CoRep Displacement CoAct Co-Activators (PGC-1α/SRC-1) PPAR->CoAct Recruitment PPRE PPRE (DNA Response Element) PPAR->PPRE Chromatin Binding RXR->PPRE Chromatin Binding CoAct->PPRE Chromatin Binding Transcription Transcription (ANGPTL4, CPT1A) PPRE->Transcription Pol II Recruitment Metabolism Fatty Acid Oxidation & Mitochondria Biogenesis Transcription->Metabolism Physiological Effect

Figure 1: The PPARngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 activation cascade.[1] Validation requires confirming ligand binding (Step 1) and transcriptional output (Step 6).

Comparative Landscape: Biphenyls vs. GW501516

The following table summarizes the performance metrics required for a competitive biphenyl lead compared to the industry standard.

FeatureGW501516 (Control)Biphenyl Derivatives (Target Profile)Validation Method
Scaffold Class Phenoxyacetic AcidBiaryl / Biphenyl-4-carboxylateChemical Structure Analysis
PPAR

Potency (EC50)
~1–5 nM< 20 nMLuciferase Reporter Assay
Selectivity (vs

/

)
> 1000-fold> 500-fold (Critical for safety)TR-FRET Binding Assay
Maximal Efficacy 100% (Full Agonist)80–100% (Full or Partial)Transcriptional Assay
Toxicity Risk High (Oncogenic)Low (Optimized metabolic stability)In vivo (Not covered here)

Primary Assay: TR-FRET Competitive Binding (Biochemical)

This cell-free assay is the first filter. It measures the physical affinity (


) of your biphenyl derivative for the PPAR

Ligand Binding Domain (LBD) by displacing a fluorescent tracer.
Why this protocol?

We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates background fluorescence from library compounds (common with biphenyls) and offers a high Z' factor (>0.7) for screening.

Protocol Workflow
  • Reagents:

    • Receptor: GST-tagged human PPAR

      
      -LBD.[2]
      
    • Antibody: Terbium (Tb)-labeled anti-GST antibody (Donor).[2][3][4]

    • Tracer: Fluormone™ Pan-PPAR Green (Acceptor).[2]

    • Buffer: TR-FRET PPAR buffer (containing DTT to preserve receptor integrity).

  • Step-by-Step Procedure:

    • Preparation: Dilute biphenyl test compounds in DMSO to 100x final concentration.

    • Plate Setup: Use black, low-volume 384-well plates.

    • Addition:

      • Add 20

        
        L of 2x PPAR
        
        
        
        -LBD / Tb-anti-GST mix.
      • Add 20

        
        L of 2x Tracer / Test Compound mix.
        
    • Incubation: Cover and incubate for 2–4 hours at room temperature in the dark. (Equilibrium is critical; biphenyls are often lipophilic and slow-binding).

    • Read: Excitation at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).[2]

  • Data Calculation:

    
    
    
    • Interpretation: High ratio = Tracer bound (No ligand). Low ratio = Tracer displaced (Ligand bound).

Secondary Assay: Luciferase Reporter (Cellular)

Binding does not guarantee activation. This assay validates functional transcription in a cellular context.

Why this protocol?

Using a Gal4-PPAR


 LBD fusion system  is superior to full-length PPAR

for initial validation because it eliminates interference from endogenous PPARs present in HEK293 cells.
Protocol Workflow
  • Cell System: HEK293T cells (easy transfection, robust growth).

  • Plasmids:

    • pM-hPPAR

      
      -LBD:  Gal4 DNA-binding domain fused to PPAR
      
      
      
      LBD.
    • pFR-Luc: Firefly luciferase reporter with Gal4 upstream activation sequence (UAS).

    • pRL-SV40: Renilla luciferase (Constitutive control for normalization).

  • Step-by-Step Procedure:

    • Day 1 (Seeding): Plate 20,000 cells/well in white 96-well plates in phenol-red-free DMEM + 5% Charcoal-Stripped FBS. Note: Charcoal stripping removes endogenous fatty acids that cause high background.

    • Day 2 (Transfection): Co-transfect plasmids (Ratio 5:5:1 for Receptor:Reporter:Renilla) using a lipid-based reagent (e.g., Lipofectamine).

    • Day 2 (Treatment): 6 hours post-transfection, treat with serial dilutions of Biphenyl derivatives and GW501516 (Control).

    • Day 3 (Detection): After 18–24 hours, lyse cells and add Dual-Luciferase substrates.

  • Validation Logic (The "Self-Check"):

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalization: Set DMSO vehicle = 1. Set 1

      
      M GW501516 = 100% Activation.
      
    • If Renilla signal drops >20% in treated wells vs. control, the compound is cytotoxic (common with high-concentration biphenyls). Discard data.

Validation Workflow & Decision Logic

The following diagram illustrates the decision tree for validating a new biphenyl derivative.

Validation_Workflow Start New Biphenyl Derivative TRFRET TR-FRET Binding (Ki Determination) Start->TRFRET TRFRET->Start Ki > 50nM (Discard) Selectivity Selectivity Check (vs PPARα/γ) TRFRET->Selectivity Ki < 50nM Luciferase Luciferase Reporter (Functional EC50) Selectivity->Luciferase >100x Selectivity Toxicity Renilla Signal (Cytotoxicity Check) Luciferase->Toxicity Toxicity->Start Toxic (Discard) GeneExp qPCR: ANGPTL4 (Endogenous Target) Toxicity->GeneExp Non-toxic End End GeneExp->End Validated Lead

Figure 2: Step-wise validation logic. Only compounds passing binding, selectivity, and toxicity checks proceed to endogenous gene expression analysis.

Data Analysis & Troubleshooting

Calculating Z-Factor (Assay Robustness)

For the TR-FRET assay to be valid for screening, the Z' factor must be > 0.5.[5]



  • 
    : SD and Mean of Positive Control (GW501516, saturated).
    
  • 
    : SD and Mean of Negative Control (DMSO).
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
High Background (Luciferase) Endogenous ligands in serum.Use Charcoal-Stripped FBS . Ensure phenol-red-free media.
Low Signal Window (TR-FRET) Tracer degradation or receptor inactivation.Add fresh DTT to buffer. Keep reagents on ice. Avoid freeze-thaw cycles.
Bell-Shaped Curve (Hook Effect) Compound aggregation or insolubility.Check compound solubility.[4] Do not exceed 10

M for hydrophobic biphenyls.
Inconsistent Potency Lipophilicity issues (sticking to plastic).Use low-binding polypropylene plates . Minimize transfer steps.

References

  • Identification of a PPAR Delta Agonist: An In Silico Approach. ResearchGate. [Link]

  • Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Inflammation. MDPI. [Link]

  • Structure–activity relationship studies of non-carboxylic acid PPARα/δ dual agonists. PubMed. [Link]

  • Human PPAR Delta Reporter Assay Kit. INDIGO Biosciences. [Link]

Sources

Comparative

Differentiating 3-Bromo and 2-Bromo Biphenyl Isomers via NMR: A Comprehensive Analytical Guide

In the synthesis and characterization of halogenated biaryls, differentiating regioisomers such as 3-bromobiphenyl (meta-substituted) and 2-bromobiphenyl (ortho-substituted) is a common analytical hurdle. Because both is...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis and characterization of halogenated biaryls, differentiating regioisomers such as 3-bromobiphenyl (meta-substituted) and 2-bromobiphenyl (ortho-substituted) is a common analytical hurdle. Because both isomers share identical molecular weights and similar physical properties, mass spectrometry and standard chromatographic retention times often provide ambiguous results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this differentiation. By leveraging the physical consequences of steric hindrance, anisotropic shielding, and scalar coupling networks, we can establish a self-validating analytical workflow. This guide provides a deep-dive comparison of the NMR profiles of these two isomers, supported by mechanistic causality and step-by-step experimental protocols.

Mechanistic Causality: The Physics of the Biphenyl System

To understand the NMR differences, we must first examine the physical chemistry governing these molecules:

  • Steric Hindrance and Dihedral Angles: In 2-bromobiphenyl , the bulky bromine atom resides at the ortho position relative to the biphenyl linkage. This creates severe steric clash with the ortho protons of the adjacent phenyl ring, forcing the two aromatic rings significantly out of coplanarity (dihedral angle > 45°). This non-planar conformation disrupts extended

    
    -conjugation and alters the anisotropic ring current effects on the adjacent protons. In contrast, 3-bromobiphenyl  experiences minimal steric hindrance, allowing for a more planar average conformation and distinct electronic delocalization [1].
    
  • The Heavy Atom Effect: Bromine, being a heavy halogen, induces a strong diamagnetic shielding effect on the directly attached carbon (C-Br) due to spin-orbit coupling. This pushes the C-Br

    
    C resonance significantly upfield (~122 ppm) compared to standard aromatic carbons, providing a critical anchor point for 2D NMR assignments.
    
  • Homonuclear Spin Systems: The position of the bromine atom dictates the continuous sequence of protons on the substituted ring. This fundamentally changes the

    
     and 
    
    
    
    coupling networks, transitioning the ring from an ABCD spin system (in 2-bromo) to an ABCX/AMXY spin system (in 3-bromo).

Comparative 1D NMR Analysis

H NMR: The Diagnostic Power of Spin Systems

The most immediate and definitive way to differentiate these isomers is by analyzing the splitting patterns in the


H NMR spectrum (typically acquired in CDCl

).
  • 3-Bromobiphenyl (The Isolated Proton): The meta-substitution isolates the proton at the 2-position (H-2) between the bromine atom and the phenyl ring. Because it lacks any ortho neighbors, it cannot undergo large

    
     coupling (~8 Hz). Instead, it only exhibits fine meta coupling (
    
    
    
    Hz) with H-4 and H-6. This results in a distinct, narrow multiplet (often appearing as a fine triplet) around 7.73 ppm . This isolated signal is the hallmark of the 3-bromo isomer [2].
  • 2-Bromobiphenyl (The Continuous Chain): The ortho-substitution leaves four adjacent protons on the brominated ring (H-3, H-4, H-5, H-6). Every proton has at least one ortho neighbor. Consequently, there are no isolated singlets or narrow multiplets . The H-3 proton, located ortho to the bromine, typically appears as a doublet of doublets (dd) around 7.66 ppm due to strong ortho coupling with H-4 and weak meta coupling with H-5 [1].

Quantitative Data Summary

The following table summarizes the diagnostic chemical shifts for both isomers in CDCl


 at 298K.
NMR Parameter2-Bromobiphenyl3-BromobiphenylDiagnostic Significance
Diagnostic

H Shift
~7.66 ppm (dd,

Hz)
~7.73 ppm (t,

Hz)
Identifies H-3 (ortho-coupled) vs. H-2 (meta-coupled only).
Spin System (Br-Ring) ABCD (4 adjacent protons)ABCX (1 isolated, 3 adjacent)Defines the homonuclear coupling network.

C Shift: C-Br
~122.6 ppm~122.8 ppmConfirms halogen attachment via heavy atom effect.

C Shift: C-ipso
~142.4 ppm~143.2 ppmIdentifies the biphenyl linkage carbon.

Self-Validating Protocol: 2D NMR Workflow

Relying solely on 1D chemical shifts can be risky if the sample contains impurities or if solvent effects shift the peaks. A robust, self-validating protocol utilizes 2D NMR (COSY and HMBC) to mathematically prove the connectivity [3].

NMR_Workflow Start Unknown Biphenyl Isomer (2-bromo or 3-bromo) H1_NMR Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Start->H1_NMR SpinSys Analyze Spin System (Brominated Ring) H1_NMR->SpinSys Isomer2 ABCD Spin System Continuous ortho-coupling (H3, H4, H5, H6) SpinSys->Isomer2 4 adjacent protons Isomer3 ABCX Spin System Isolated H2 proton (~7.7 ppm, fine splitting) SpinSys->Isomer3 1 isolated proton C13_NMR Acquire 13C & 2D NMR (HMBC / COSY) Isomer2->C13_NMR Isomer3->C13_NMR Result2 Confirmed: 2-Bromobiphenyl C13_NMR->Result2 HMBC: H3 to C-Br (~122 ppm) Result3 Confirmed: 3-Bromobiphenyl C13_NMR->Result3 HMBC: H2 to C-Br (~122 ppm)

Logical workflow for differentiating 2-bromo and 3-bromobiphenyl using 1D and 2D NMR techniques.

Step-by-Step Experimental Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected because it is non-coordinating and lacks exchangeable protons that could obscure the critical aromatic region (7.0–8.0 ppm). TMS provides an absolute 0.0 ppm reference, ensuring the subtle shift differences between the isomers are accurately measured.
    

Step 2: 1D


H and 

C{1H} Acquisition
  • Action: Acquire a standard

    
    H spectrum (e.g., 400 MHz, 16 scans, 30° pulse) and a proton-decoupled 
    
    
    
    C spectrum (1024 scans).
  • Causality: The 30° flip angle in

    
    H NMR ensures rapid spin-lattice relaxation (
    
    
    
    ), allowing for highly accurate integration. Accurate integration is mandatory to confirm that the isolated peak in 3-bromobiphenyl corresponds to exactly one proton (H-2). The
    
    
    C spectrum identifies the heavy-atom shielded C-Br carbon at ~122 ppm.

Step 3: Homonuclear Correlation (COSY)

  • Action: Acquire a gradient-selected COSY spectrum.

  • Causality: COSY maps

    
     couplings. For 2-bromobiphenyl, the COSY spectrum will show a continuous chain of cross-peaks mapping H-3 
    
    
    
    H-4
    
    
    H-5
    
    
    H-6. For 3-bromobiphenyl, the diagnostic H-2 proton will show an absence of strong off-diagonal cross-peaks, validating its structural isolation.

Step 4: Heteronuclear Multiple Bond Correlation (HMBC)

  • Action: Acquire a gradient-selected HMBC spectrum optimized for long-range carbon-proton coupling (

    
     Hz).
    
  • Causality: This is the ultimate self-validating step. In 3-bromobiphenyl, the isolated H-2 proton will show strong

    
     correlations to both the C-Br carbon (~122.8 ppm) and the C-ipso carbon (~143.2 ppm). In 2-bromobiphenyl, the H-3 proton will show a 
    
    
    
    (often weak) or
    
    
    correlation to the C-Br carbon, but its correlation network to the opposite side of the ring will differ entirely. This locks the bromine atom's position relative to the biphenyl bond without needing external reference standards [4].

Conclusion

Differentiating 2-bromo and 3-bromobiphenyl requires moving beyond simple 1D chemical shift lookups. By understanding the causality of steric hindrance and spin system isolation, researchers can use the


H NMR splitting pattern (continuous ABCD vs. isolated ABCX) as a rapid primary screen. For absolute structural proof, executing a self-validating 2D NMR protocol (COSY + HMBC) anchors the diagnostic protons to the heavy-atom-shifted C-Br carbon, providing unequivocal identification suitable for rigorous drug development and regulatory submissions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16329, 2-Bromobiphenyl." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16449, 3-Bromobiphenyl." PubChem, [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is based on the known hazards of structurally similar compounds, including brominated biphenyls and bromoacetic acid, in the absence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the known hazards of structurally similar compounds, including brominated biphenyls and bromoacetic acid, in the absence of a specific Safety Data Sheet (SDS) for 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid. It is imperative to handle this compound with the utmost care, assuming a high degree of hazard.

Hazard Identification and Risk Assessment

Due to its molecular structure, 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid is anticipated to exhibit significant health and environmental hazards. The presence of a brominated biphenyl group suggests potential for skin, eye, and respiratory irritation, as well as high aquatic toxicity.[1][2] The bromoacetic acid moiety indicates a high likelihood of toxicity if swallowed, inhaled, or in contact with skin.[3] It is also expected to be corrosive, causing severe skin burns and eye damage, and may act as a skin sensitizer.[3]

Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3]

Hazard CategoryAnticipated GHS ClassificationPrimary Concerns
Acute Oral Toxicity Category 3Toxic if swallowed[3]
Acute Dermal Toxicity Category 3Toxic in contact with skin[3]
Acute Inhalation Toxicity Category 3Toxic if inhaled[3]
Skin Corrosion/Irritation Category 1A/1BCauses severe skin burns[3]
Serious Eye Damage/Irritation Category 1Causes serious eye damage[3]
Skin Sensitization Category 1May cause an allergic skin reaction[3]
Aquatic Toxicity (Acute) Category 1Very toxic to aquatic life[3]
Aquatic Toxicity (Chronic) Category 1Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid in any form.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes.[1]

  • Skin and Body Protection: A fully buttoned lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[2]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.

  • Neutralization (for acidic properties): While not a primary disposal method, small spills can be cautiously treated with a sodium bicarbonate solution before absorption to neutralize the acetic acid moiety.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and post a warning sign.

  • Emergency Services: Contact your institution's emergency response team or local hazardous materials responders.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

Disposal Procedures

Proper disposal is a critical step in the lifecycle of this chemical. All waste containing 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Place pure 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid and any contaminated solids (e.g., absorbent materials, filter paper, gloves) into a designated, robust, and sealable container.[4]

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and should list the full chemical name.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a separate, compatible, and leak-proof container.

    • Do not mix with non-halogenated waste streams to avoid complicating the disposal process.

    • Label the container as "Hazardous Waste: Halogenated Organic Liquid" and list all chemical constituents.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid and associated waste.

Sources

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